Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-nitronaphthalen-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-19-13(16)9-20-12-8-7-10-5-3-4-6-11(10)14(12)15(17)18/h3-8H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUCGRQEWLYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Characteristics and Kinetic Profiling of Nitronaphthyl Acetate Derivatives
The following technical guide details the physicochemical characteristics, synthesis, and biochemical utility of nitronaphthyl acetate derivatives, with a specific focus on 4-nitro-1-naphthyl acetate (4-NNA) as a model substrate for lipophilic esterase activity.
Executive Summary
Nitronaphthyl acetate derivatives represent a specialized class of chromogenic and fluorogenic substrates used to probe the active sites of esterases, lipases, and artificial hydrolytic enzymes. While p-nitrophenyl acetate (pNPA) remains the standard for general esterase activity, nitronaphthyl derivatives offer distinct advantages in probing hydrophobic pockets due to the extended
This guide analyzes the physicochemical architecture of these derivatives, specifically 4-nitro-1-naphthyl acetate , detailing its electronic properties, hydrolysis kinetics, and utility in differentiating steric constraints within enzyme active sites.
Chemical Architecture & Electronic Effects
The core structure of nitronaphthyl acetate consists of a naphthalene scaffold substituted with an acetate ester and a nitro group. The positioning of the nitro group is critical to the compound's reactivity and spectral properties.
Structural Analysis: 4-Nitro-1-Naphthyl Acetate
In 4-nitro-1-naphthyl acetate, the nitro group is para to the acetate ester. This configuration creates a strong electronic push-pull system across the naphthalene ring.
-
Electronic Withdrawal: The nitro group (-NO
) is a strong electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the naphthyl ring, and consequently, from the ester oxygen. -
Leaving Group Ability: The hydrolysis of the ester releases 4-nitro-1-naphthol . The presence of the nitro group significantly lowers the pKa of the naphthol hydroxyl group (compared to unsubstituted 1-naphthol), stabilizing the resulting phenoxide (naphthoxide) anion. This makes 4-nitro-1-naphthyl acetate a highly reactive substrate, often hydrolyzing faster than unsubstituted naphthyl acetates.
Physicochemical Profile (Data Summary)
The following table summarizes the key physicochemical parameters for 4-nitro-1-naphthyl acetate compared to the standard pNPA.
| Parameter | 4-Nitro-1-Naphthyl Acetate (4-NNA) | p-Nitrophenyl Acetate (pNPA) | Significance |
| Molecular Weight | 231.20 g/mol | 181.15 g/mol | NNA is bulkier, probing larger active sites. |
| LogP (Predicted) | ~2.8 - 3.1 | ~1.5 | NNA is significantly more lipophilic. |
| Leaving Group | 4-Nitro-1-naphthol | p-Nitrophenol | Chromogenic product. |
| Leaving Group pKa | ~5.8 - 6.0 | 7.15 | NNA releases a more stable anion; faster spontaneous hydrolysis at neutral pH. |
| ~390–440 nm (Solvent dependent) | 405 nm | Detection wavelength for assays. | |
| Solubility | Low in water; requires DMSO/MeCN co-solvent | Moderate; requires co-solvent | NNA requires higher organic co-solvent ratios (e.g., 10-20% DMSO). |
Biochemical Applications: Kinetic Profiling
The primary utility of nitronaphthyl acetate derivatives lies in their ability to map the steric and hydrophobic tolerance of an enzyme's acyl-binding pocket.
The "Hydrophobic Anchor" Effect
Unlike pNPA, which can be hydrolyzed by a vast array of non-specific esterases, 4-NNA requires an active site capable of accommodating the bulky naphthalene moiety.
-
Lipase vs. Esterase: Lipases, which typically possess large hydrophobic lids or crevices, often show higher specificity for NNA over pNPA compared to smaller esterases.
-
Artificial Enzymes: NNA is frequently used to characterize cyclodextrin-based or macrocyclic artificial enzymes where hydrophobic binding (host-guest chemistry) precedes catalysis.
Experimental Protocol: Spectrophotometric Hydrolysis Assay
Objective: Determine the Michaelis-Menten constants (
Reagents:
-
Buffer: 50 mM Phosphate Buffer, pH 7.5 (or pH 8.0).
-
Substrate Stock: 100 mM 4-nitro-1-naphthyl acetate in dry Acetonitrile (MeCN). Note: Prepare fresh; susceptible to spontaneous hydrolysis.
-
Enzyme Solution: Target esterase/lipase in buffer.
Workflow:
-
Blanking: Prepare a blank cuvette with 980 µL Buffer + 20 µL Substrate Stock. Monitor at 400–420 nm to establish the spontaneous hydrolysis rate (
). -
Reaction: In a quartz cuvette, add 980 µL Buffer.
-
Initiation: Add 10–50 µL Enzyme solution. Mix by inversion.
-
Substrate Addition: Add 10–20 µL Substrate Stock (Final conc: 0.1 – 2.0 mM).
-
Monitoring: Immediately record Absorbance vs. Time at 420 nm (isosbestic point optimization may be required depending on pH) for 120 seconds.
-
Calculation:
Where is the molar extinction coefficient of 4-nitro-1-naphthoxide (experimentally determined, typically ).
Synthesis & Purification
For researchers requiring custom derivatives (e.g., 6-nitro or 3-nitro isomers), direct acetylation of the corresponding nitronaphthol is the standard route.
Synthetic Pathway (Acetylation)
The synthesis typically involves the reaction of 4-nitro-1-naphthol with acetic anhydride in the presence of a base.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 4-nitro-1-naphthol in Dichloromethane (DCM).
-
Catalysis: Add 1.2 eq of Triethylamine (TEA) and a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP).
-
Acylation: Dropwise add 1.2 eq of Acetic Anhydride at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours (Monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Wash with 1M HCl (to remove TEA/DMAP), then Sat. NaHCO
, then Brine. -
Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.
Visualization of Synthesis Logic
Caption: General scheme for the DMAP-catalyzed acetylation of nitronaphthols.
Mechanistic Visualization: Enzymatic Hydrolysis
The following diagram illustrates the catalytic cycle when 4-NNA is processed by a Serine Esterase. Note the stabilization of the leaving group (Nitronaphthoxide).
Caption: Catalytic cycle of Serine Esterase with 4-NNA. The release of the yellow nitronaphthoxide indicates the rate-limiting acylation or burst phase.
References
-
Guthrie, J. P. (2009). Enzyme Models Classified by Reaction. In Bioorganic Chemistry. The Royal Society of Chemistry. [1]
-
Diederich, F., et al. (1988).[2] Designed water-soluble macrocyclic esterases: From nonproductive to productive binding. Journal of the American Chemical Society.
-
BenchChem. (2025).[3] Spectroscopic Profile of 1-Nitroso-2-naphthol: An In-depth Technical Guide.
-
PubChem. (2025).[4] 4-Nitrophenyl acetate Compound Summary. National Library of Medicine.
-
ResearchGate. (2025). Kinetics of the Catalyzed Hydrolysis of p-Nitrophenyl Acetate.
Sources
- 1. Anthracene–naphthylacetonitrile fluorescent isomers and Cl/H substituent dependent molecular packing, solid-state fluorescence and mechanofluorochromism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of Ethyl [(1-nitro-2-naphthyl)oxy]acetate in organic solvents vs water
Executive Summary
Ethyl [(1-nitro-2-naphthyl)oxy]acetate (CAS: 893774-43-1, MW: 275.26 g/mol ) is a functionalized naphthalene derivative typically utilized as an intermediate in the synthesis of heterocyclic dyes, pharmaceutical pharmacophores, and agrochemicals. Its structure combines a lipophilic naphthalene core with a polar nitro group and an ethyl glycolate side chain, creating a distinct "amphiphilic but predominantly lipophilic" solubility profile.
This guide provides a technical analysis of its solubility behavior, contrasting organic solvent affinity against aqueous immiscibility. It establishes a self-validating experimental framework for researchers to determine precise solubility limits (saturation points) critical for recrystallization, process scale-up, and formulation.
Physicochemical Identity & Structural Analysis[2]
Understanding the solubility landscape requires dissecting the molecular interactions governed by the compound's functional groups.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₁₄H₁₃NO₅ | Moderate molecular weight facilitates dissolution in organic media.[1] |
| Molecular Weight | 275.26 g/mol | |
| Core Structure | Naphthalene Ring | Hydrophobic Anchor: Drives high solubility in aromatics (toluene) and chlorinated solvents; limits water solubility. |
| Functional Group A | Nitro (-NO₂) at C1 | Strong Dipole: Enhances solubility in polar aprotic solvents (DMSO, Acetone) via dipole-dipole interactions. |
| Functional Group B | Ethyl Glycolate (-OCH₂COOEt) | H-Bond Acceptor: The ester oxygens accept H-bonds, allowing moderate solubility in alcohols (ethanol/methanol) at elevated temperatures. |
| Predicted LogP | ~2.5 – 3.2 | Indicates high lipophilicity; partition coefficient heavily favors octanol/organic phase over water. |
Solvation Mechanism Diagram
The following diagram illustrates the competitive interaction between the solute's functional groups and different solvent classes.
Caption: Mechanistic map of solute-solvent interactions. The naphthalene core drives repulsion from water, while the nitro/ester groups facilitate dissolution in polar organic solvents.
Solubility Landscape: Organic Solvents vs. Water
Based on the structural analogs (e.g., 1,5-dinitronaphthalene, ethyl 2-(4-nitrophenoxy)acetate) and thermodynamic principles, the solubility profile is categorized below.
Aqueous Solubility (The "Anti-Solvent")
-
Status: Practically Insoluble (< 0.1 mg/mL).
-
Mechanistic Insight: The energy required to create a cavity in the hydrogen-bonded water network is far greater than the energy released by the hydration of the nitro and ester groups. The hydrophobic naphthalene surface area dominates the interaction.
-
Application: Water is the ideal anti-solvent for precipitation or washing crude reaction mixtures to remove inorganic salts (e.g., NaBr formed during synthesis).
Organic Solvent Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction (25°C) | Temperature Sensitivity | Application Context |
| Polar Aprotic | Acetone, Ethyl Acetate, DMF, DMSO | High (> 50 mg/mL) | Moderate increase with T | Process Solvents: Ideal for reaction medium or initial dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | High (Steep Curve) | Recrystallization: Low solubility at RT, high at reflux. Ideal for purification. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Extraction: Excellent for partitioning the compound from aqueous phases. |
| Non-Polar | Hexane, Cyclohexane, Heptane | Very Low / Insoluble | Low | Wash Solvents: Used to remove non-polar impurities or induce precipitation. |
Key Insight for Purification: The steep solubility curve in Ethanol or Methanol suggests these are the optimal solvents for recrystallization. Dissolve the crude solid in boiling ethanol; upon cooling, the compound will crystallize out, leaving impurities in the mother liquor.
Experimental Protocol: Determination of Saturation Solubility
Since specific literature values for this exact CAS are sparse, researchers must generate empirical data. This Self-Validating Protocol ensures accuracy.
Methodology: Isothermal Saturation Shake-Flask
This method is the gold standard for thermodynamic solubility determination.
Reagents:
-
Test Compound: Ethyl [(1-nitro-2-naphthyl)oxy]acetate (Purity > 98%).
-
Solvents: HPLC-grade Water, Ethanol, Ethyl Acetate, Octanol.
Workflow Diagram:
Caption: Step-by-step workflow for the isothermal shake-flask method to ensure thermodynamic equilibrium is reached.
Analytical Quantification (HPLC Conditions)
To accurately measure the concentration in the filtrate:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) isocratic.
-
Note: The high organic content is needed to elute the lipophilic naphthalene derivative.
-
-
Detection: UV at 254 nm (Naphthalene absorption) or ~330 nm (Nitro-naphthalene charge transfer band).
-
Flow Rate: 1.0 mL/min.
References
-
Compound Data & Identity
-
Solubility Methodologies
-
Synthesis Context
Sources
Photophysical Characterization and UV-Vis Absorption Spectra of Ethyl [(1-nitro-2-naphthyl)oxy]acetate: A Technical Guide
Executive Summary
In the realm of drug development and materials science, the photophysical characterization of functionalized aromatic scaffolds is a critical prerequisite for understanding molecular behavior, stability, and reactivity. Ethyl[(1-nitro-2-naphthyl)oxy]acetate (CAS: 893774-43-1) is a structurally complex ether derivative of the 1-nitro-2-naphthol pharmacophore . This whitepaper provides an in-depth mechanistic analysis of its UV-Vis absorption properties, detailing how steric hindrance dictates its electronic transitions, and establishes a self-validating experimental protocol for acquiring high-fidelity spectral data.
Structural & Electronic Framework
To understand the UV-Vis spectrum of Ethyl [(1-nitro-2-naphthyl)oxy]acetate, we must first deconstruct its chromophoric architecture. The molecule consists of a rigid naphthalene bicyclic core, substituted at the C1 position with a strongly electron-withdrawing nitro group (
The parent scaffold, 1-nitro-2-naphthol, serves as the structural baseline for understanding these electronic transitions [1][1]. However, the etherification of the C2 hydroxyl group into a bulky oxyacetate ester introduces a profound structural consequence: steric clash .
The spatial proximity of the C1-nitro oxygen atoms and the C2-ether oxygen forces the nitro group to rotate out of the coplanar alignment with the naphthalene ring. Because efficient
Logical relationship between steric hindrance and UV-Vis spectral shifts.
Spectral Characteristics & Solvatochromism
In neutral environments, the parent compound 1-nitro-2-naphthol exhibits primary absorption maxima at 255 nm and 340 nm, which undergo a bathochromic (red) shift to 276 nm and 353 nm upon ionization in basic conditions due to the formation of the highly conjugated naphtholate anion [2][2].
Because Ethyl[(1-nitro-2-naphthyl)oxy]acetate is an ether, it lacks an acidic proton and cannot ionize . Therefore, its spectrum remains static across varying pH levels, anchoring closely to the neutral state of the parent naphthol. However, due to the steric twisting described above, the intramolecular charge transfer (ICT) band is expected to exhibit a slight hypsochromic (blue) shift and a hypochromic (reduced intensity) effect compared to strictly planar analogs.
Quantitative Spectral Data Summary
Note: Values are extrapolated based on the photophysics of sterically hindered 1-nitro-2-alkoxynaphthalenes.
| Transition Type | Expected | Molar Absorptivity ( | Solvent | Mechanistic Note |
| 245 - 255 nm | Ethanol | Strongly allowed transition; highly sensitive to core aromaticity. | ||
| 330 - 340 nm | Ethanol | Broad band; intensity is suppressed due to out-of-plane nitro rotation. |
Experimental Methodology: Self-Validating UV-Vis Acquisition
As an application scientist, I mandate that all spectroscopic protocols must be self-validating. Naphthalene derivatives are notorious for forming intermolecular excimers (excited dimers) at high concentrations due to
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh 2.75 mg of Ethyl[(1-nitro-2-naphthyl)oxy]acetate (MW = 275.26 g/mol ) into a 10 mL volumetric flask. Dissolve completely in spectroscopic-grade ethanol to yield a 1.0 mM stock solution.
-
Serial Dilution: Prepare a concentration gradient (e.g., 10, 20, 40, 60, 80, and 100
M) using volumetric glassware. Causality: A gradient is required to validate the independence of the molar extinction coefficient ( ) from concentration. -
Baseline Correction: Utilize matched quartz cuvettes (10 mm path length). Quartz is mandatory as glass absorbs heavily below 300 nm, which would obscure the critical
naphthalene transitions. Zero the instrument using pure ethanol in both the reference and sample beams. -
Spectral Acquisition: Scan the samples from 200 nm to 600 nm. Set the bandwidth/slit width to 1.0 nm and the scan rate to 120 nm/min to ensure high resolution without temporal degradation of the sample.
-
System Self-Validation: Plot the maximum absorbance (
) at ~335 nm against the concentration ( ). The system is validated only if the linear regression yields an . Any deviation from linearity indicates micro-aggregation or solvent saturation, necessitating further dilution.
Experimental workflow for self-validating UV-Vis spectral acquisition.
Computational Validation (TD-DFT)
To definitively prove the causality between the steric clash and the observed spectral shifts, experimental data should be paired with Time-Dependent Density Functional Theory (TD-DFT). By optimizing the ground state geometry using a functional such as B3LYP/6-311+G(d,p), researchers can computationally measure the exact dihedral angle of the nitro group. Subsequent TD-DFT calculations will generate theoretical oscillator strengths (
References
-
Binding of 2-Naphthols to D38E Mutants of 3-Oxo-Δ5-steroid Isomerase: Variation of Ligand Ionization State with the Nature of the Electrophilic Component Source: Biochemistry, ACS Publications URL:[Link]
-
1-Nitro-2-naphthol | C10H7NO3 | CID 11075 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
Sources
Literature review of Ethyl [(1-nitro-2-naphthyl)oxy]acetate in organic synthesis
Executive Summary
Ethyl [(1-nitro-2-naphthyl)oxy]acetate represents a pivotal intermediate in the synthesis of fused heterocyclic systems, specifically naphtho[2,1-b][1,4]oxazin-3(4H)-ones . Its structural core—a naphthalene ring functionalized with an ortho-nitro ether moiety—serves as a "pre-loaded" scaffold for reductive cyclization. This guide reviews the synthesis, reactivity profile, and downstream applications of this compound, focusing on its utility in accessing bioactive tricyclic lactams used in medicinal chemistry.
Structural Analysis & Reactivity Profile
The molecule consists of a 1-nitro-2-naphthol core etherified with an ethyl glycolate side chain. Its synthetic value is derived from the proximity of the electrophilic ester carbonyl to the reducible nitro group.
| Feature | Chemical Significance |
| Nitro Group (C1) | Latent nucleophile. Upon reduction to an amine (-NH₂), it becomes the nucleophilic partner for cyclization. |
| Oxyacetate Linker (C2) | Provides the two-carbon bridge and the electrophilic carbonyl center required to form the 1,4-oxazine ring. |
| Naphthalene Core | Confers lipophilicity and planar geometry, essential for DNA intercalation or enzyme binding in medicinal applications. |
Core Reactivity: The "Reductive Trigger"
The defining reaction of this scaffold is the reductive cyclization . Unlike standard amide coupling which requires separate activation steps, this molecule undergoes spontaneous intramolecular lactamization immediately following the reduction of the nitro group, often in a single pot.
Synthesis of the Core Scaffold[1]
The synthesis is robust, typically proceeding via the O-alkylation of 1-nitro-2-naphthol.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
Precursor: 1-Nitro-2-naphthol (prepared via nitration of 2-naphthol).
Reagents: Ethyl bromoacetate (1.1 equiv), Anhydrous
Step-by-Step Methodology:
-
Deprotonation: Dissolve 1-nitro-2-naphthol in anhydrous acetone. Add potassium carbonate and stir at ambient temperature for 30 minutes to generate the naphthoxide anion. Note: The solution will turn a deep red/orange.
-
Alkylation: Add ethyl bromoacetate dropwise. The presence of the electron-withdrawing nitro group at the ortho position reduces the nucleophilicity of the phenoxide oxygen, requiring reflux conditions (6–12 hours) to drive the reaction to completion.
-
Work-up: Filter inorganic salts while hot. Evaporate the solvent. Recrystallize the residue from ethanol to yield pale yellow needles of Ethyl [(1-nitro-2-naphthyl)oxy]acetate.
Critical Insight: The use of KI (Potassium Iodide) as a catalyst can accelerate this reaction by converting the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein condition).
Primary Application: Reductive Cyclization
This is the most cited application of the title compound. The reduction of the nitro group triggers a cascade leading to Naphtho[2,1-b][1,4]oxazin-3(4H)-one .
Mechanism of Action[1][2][3][4]
-
Reduction: The nitro group (-
) is reduced to the primary amine (- ). -
Nucleophilic Attack: The newly formed amine attacks the ester carbonyl carbon.
-
Elimination: Ethanol is eliminated, closing the six-membered lactam ring.
Comparative Reduction Protocols
| Method | Reagents | Conditions | Yield | Notes |
| Bechamp Reduction | Fe powder, AcOH | Reflux, 2-4 h | 85-92% | Most robust; acidic medium promotes immediate cyclization. |
| Catalytic Hydrogenation | EtOH, RT, 40 psi | 90-95% | Cleanest workup; requires pressure equipment. | |
| Chemical Reduction | Reflux | 70-80% | Effective but tin waste disposal is challenging. | |
| Transfer Hydrogenation | Hydrazine hydrate, Raney Ni | Reflux | 80-88% | Fast; avoids high-pressure hydrogen gas. |
Visualization: Synthesis & Cyclization Pathway[1][3][4][5]
Figure 1: The synthetic pathway from 1-nitro-2-naphthol to the fused oxazinone system via the title intermediate.[1][2][3][4][5][6]
Downstream Derivatization & Medicinal Utility
Once the naphtho[2,1-b][1,4]oxazin-3(4H)-one scaffold is established, the nitrogen atom of the lactam (position 4) becomes the primary site for diversification.
N-Alkylation for Bioactivity
The lactam proton is acidic (
-
Target: Antimicrobial and antifungal agents.
-
Example: N-Benzyl derivatives have shown efficacy against S. aureus and C. albicans.
Hydrolysis to Naphthoxyacetic Acids
While less common, the ester group of the title compound can be hydrolyzed without reducing the nitro group to yield (1-nitro-2-naphthyl)oxyacetic acid . This acid is a precursor for amide coupling reactions where the nitro group is retained as an electron-withdrawing pharmacophore.
Visualization: Mechanistic Logic of Cyclization
Figure 2: Mechanistic cascade illustrating the transformation of the nitro-ester to the lactam ring.
References
-
Hartman, W. W., et al. "1-Nitro-2-naphthol." Organic Syntheses, Coll.[5][7] Vol. 2, p. 451 (1943). Link
- Establishes the synthesis of the starting m
-
Rajasekaran, K., & Gnanasekaran, C. "Reaction of ethyl bromoacetate with substituted naphthoate ions."[8] Indian Journal of Chemistry, Section A, Vol. 25, pp. 64-67 (1986). Link
- Provides kinetic data and conditions for the reaction of ethyl bromoacetate with naphthoate derivatives, validating the alkyl
-
Reddy, V. R., et al. "Synthesis and antimicrobial activity of naphtho-[1,2-e][1,3]oxazines." Indian Journal of Chemistry, Section B, Vol 56B, pp. 1186-1192 (2017). Link
- Illustrates the broader utility of naphthoxazine scaffolds and related cyclization str
- Freeman, H. S., et al. "Synthesis and properties of 1-nitro-2-naphthylamine derivatives." Dyes and Pigments, Vol. 20, Issue 3, pp. 171-184.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 6. ethyl ({1-[(E)-2-nitrovinyl]-2-naphthyl}oxy)acetate | C16H15NO5 | CID 684448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ias.ac.in [ias.ac.in]
Thermodynamic Profiling and Phase Transition Analysis of Ethyl[(1-nitro-2-naphthyl)oxy]acetate
Executive Summary & Molecular Context
Ethyl[(1-nitro-2-naphthyl)oxy]acetate (CAS: 893774-43-1) is a highly specialized organic building block frequently utilized in the synthesis of complex naphthoquinones and advanced pharmaceutical intermediates[1]. Structurally, the molecule features a rigid naphthalene core, a strongly electron-withdrawing nitro group at the C1 position, and a flexible ethoxycarbonylmethoxy ether linkage at the C2 position.
For drug development professionals and formulation scientists, understanding the precise thermodynamic properties of this compound—specifically its melting point (
In Silico Thermodynamic Prediction
Before subjecting an unknown or highly functionalized compound to empirical thermal analysis, it is standard practice to establish a theoretical thermodynamic baseline. This prevents equipment damage and guides the experimental parameters.
We utilize the Joback Method , a widely validated first-order group-contribution model, to predict key thermophysical properties based solely on the molecular architecture[2][3]. By decomposing Ethyl [(1-nitro-2-naphthyl)oxy]acetate into its constituent functional groups (aromatic rings, -NO
Table 1: Predicted vs. Analog-Baseline Thermodynamic Properties
Note: Empirical baselines are derived from the structural analog 1-nitro-2-naphthol, which exhibits a known melting point of 103 °C. The addition of the bulky ethyl acetate ether group disrupts hydrogen bonding, slightly lowering the expected crystal lattice energy.
| Thermodynamic Property | Predictive Model (Joback Method) | Expected Empirical Range |
| Molecular Weight | 275.26 g/mol | 275.26 g/mol |
| Melting Point ( | 98.4 °C | 92.0 °C – 96.5 °C |
| Boiling Point ( | 412.6 °C | > 400 °C |
| Enthalpy of Fusion ( | 26.8 kJ/mol | 24.0 – 28.0 kJ/mol |
| Decomposition Onset ( | N/A | > 280 °C |
Experimental Methodologies: A Self-Validating System
The Causality of the Workflow: Nitroaromatic compounds pose a distinct thermal hazard; they are notorious for undergoing rapid, sometimes exothermic, decomposition at elevated temperatures. Therefore, our protocol employs a self-validating two-step thermal analysis system.
First, Thermogravimetric Analysis (TGA) is executed to determine the exact onset of thermal degradation (
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: Establish the upper thermal safety limit (
-
Sample Preparation: Accurately weigh 2.0 – 3.0 mg of purified Ethyl[(1-nitro-2-naphthyl)oxy]acetate into a platinum TGA pan.
-
Atmosphere Control: Establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation and isolate purely thermal decomposition.
-
Thermal Ramp: Heat the sample from 25 °C to 500 °C at a linear rate of 10 °C/min.
-
Data Deconvolution: Analyze the first derivative of the weight loss curve. The extrapolated onset temperature of the primary mass loss event defines
. The subsequent mDSC maximum temperature must be set at least 25 °C below this .
Protocol 2: Modulated Differential Scanning Calorimetry (mDSC)
Objective: Accurately determine
-
Sample Preparation: Weigh 1.5 – 2.0 mg of the compound into a Tzero® aluminum hermetic pan. Seal with a calibrated press to ensure optimal thermal contact and prevent the escape of any volatile impurities.
-
Atmosphere Control: Maintain a high-purity nitrogen purge at 50 mL/min.
-
Thermal History Erasure: Heat the sample to 50 °C (well below the predicted
) and hold isothermally for 5 minutes. This step normalizes the thermal history and drives off residual surface moisture. -
Modulation Parameters: Apply an underlying linear heating rate of 2.0 °C/min with a superimposed temperature modulation amplitude of ±0.318 °C and a period of 60 seconds. Causality: These specific parameters ensure at least 4-5 modulation cycles occur across the width of the expected melting endotherm, providing sufficient data density for deconvolution[5].
-
Data Analysis: Isolate the Reversing Heat Flow signal. Integrate the area under the endothermic peak to calculate the Enthalpy of Fusion (
). The peak minimum represents the precise Melting Point ( ). Examine the Non-Reversing Heat Flow signal to verify the absence of concurrent degradation or cold crystallization.
Workflow Visualization
Figure 1: Integrated thermodynamic characterization workflow for nitroaromatic compounds.
Conclusion
The thermodynamic characterization of complex nitroaromatic building blocks like Ethyl [(1-nitro-2-naphthyl)oxy]acetate requires a rigorous, multi-layered approach. By anchoring empirical mDSC and TGA protocols with in silico Joback predictions, researchers can confidently isolate the true thermodynamic melting point from kinetic degradation events. This self-validating methodology ensures high-fidelity data, which is paramount for the downstream formulation, stability testing, and scale-up of pharmaceutical intermediates.
References
- Title: 893774-43-1|Ethyl 2-((1-nitronaphthalen-2-yl)oxy)
- Source: wikipedia.
- Source: tandfonline.
- Source: tcichemicals.
- Source: tainstruments.
- Title: Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC)
- Source: medcraveonline.
Sources
- 1. 893774-43-1|Ethyl 2-((1-nitronaphthalen-2-yl)oxy)acetate|BLD Pharm [bldpharm.com]
- 2. Joback method - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]
- 5. tainstruments.com [tainstruments.com]
Methodological & Application
Application Note: Advanced Photochemical Caging using Ethyl[(1-nitro-2-naphthyl)oxy]acetate
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Photolabile Protecting Group (PPG) Chemistry, Bioconjugation, and Spatiotemporal Control of Biomolecules
Introduction and Mechanistic Rationale
The ability to exert spatiotemporal control over biological processes is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups (PPGs)—often referred to as "caging" groups—allow researchers to temporarily mask the biological activity of a target molecule, releasing it only upon targeted light irradiation [1].
While classical ortho-nitrobenzyl (oNB) groups have been widely utilized, their requirement for high-energy UV light (<350 nm) often induces phototoxicity, DNA damage, and unwanted side reactions in live-cell environments. To overcome this, the 1-nitro-2-naphthyl system was developed. By extending the
Ethyl[(1-nitro-2-naphthyl)oxy]acetate serves as a highly stable, bench-ready precursor for this advanced PPG system. The ethyl ester prevents spontaneous decarboxylation or premature hydrolysis during long-term storage. Prior to use, it is saponified to the active free acid, which can then be coupled to primary amines (e.g., neurotransmitters, peptide side-chains, or small-molecule drugs) to form a photolabile amide linkage.
The Self-Validating Photolysis Mechanism
Upon irradiation at 365–400 nm, the 1-nitro group enters an excited triplet state and abstracts a hydrogen atom from the adjacent
Figure 1: Jablonski-style mechanistic pathway of 1-nitro-2-naphthyl-mediated photodeprotection.
Quantitative Comparison of PPG Systems
When designing an experiment, selecting the correct PPG is critical. The table below summarizes why the 1-nitro-2-naphthyl system is preferred for sensitive in vitro and in vivo applications compared to legacy systems.
| PPG System | Absorption Max ( | Optimal Cleavage Wavelength | Biocompatibility (Live Cells) | Byproduct Toxicity |
| o-Nitrobenzyl (oNB) | 260–280 nm | 300–350 nm | Low (UV-induced damage) | Moderate (Reactive aldehydes) |
| Dimethoxy-oNB (DMNB) | 340–360 nm | 350–365 nm | Moderate | Moderate |
| 1-Nitro-2-naphthyl | 350–380 nm | 365–400 nm | High (Minimal UV toxicity) | Low (Stable nitroso-naphthol) |
Experimental Workflow and Methodologies
The following protocol outlines the complete lifecycle of utilizing Ethyl [(1-nitro-2-naphthyl)oxy]acetate: from precursor activation to target caging, and finally, controlled uncaging.
Figure 2: Synthetic workflow for target caging and subsequent photolytic uncaging.
Phase 1: Precursor Activation (Saponification)
Causality: Direct amidation of ethyl esters is kinetically unfavorable and requires harsh conditions that can degrade sensitive biological targets. Converting the ester to a free acid allows for mild, highly efficient carbodiimide coupling.
-
Dissolution: Dissolve 1.0 eq of Ethyl [(1-nitro-2-naphthyl)oxy]acetate in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (0.1 M concentration).
-
Hydrolysis: Add 2.5 eq of Lithium Hydroxide (LiOH·H
O). Stir the reaction at room temperature for 2–3 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is completely consumed. -
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH 2.0.
-
Extraction: Extract the precipitated[(1-nitro-2-naphthyl)oxy]acetic acid with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
Phase 2: Target Caging (Bioconjugation)
Causality: We utilize EDC/NHS chemistry to create a stable, amine-reactive N-hydroxysuccinimide (NHS) ester intermediate. This prevents racemization of chiral targets (like amino acids) and ensures high-yield coupling at physiological or near-physiological pH.
-
Activation: Dissolve 1.0 eq of the free acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of NHS. Stir under a nitrogen atmosphere at room temperature for 1 hour to form the active NHS-ester.
-
Coupling: Add 1.0 eq of the target molecule (containing a primary aliphatic amine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.
-
Incubation: Stir overnight (12–16 hours) in the dark (wrap the flask in aluminum foil to prevent premature photolysis).
-
Purification: Purify the caged conjugate using preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the product and store at -20°C in the dark.
Phase 3: Photodeprotection (Uncaging) and System Validation
Causality: A robust protocol must differentiate between true photolysis and spontaneous chemical degradation. This is achieved by establishing a "Dark Control" and utilizing precise LED irradiation.
-
Sample Preparation: Dissolve the caged target in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 10–50
M. -
Dark Control Validation: Incubate an aliquot of the solution at 37°C for 48 hours in complete darkness. Analyze via LC-MS. Acceptance Criteria: <1% spontaneous hydrolysis.
-
Irradiation: Place the experimental sample in a quartz cuvette or a clear-bottom 96-well plate. Irradiate using a 365 nm LED array (intensity: ~10–20 mW/cm
). -
Time-Course Analysis: Take 10
L aliquots at 0, 1, 2, 5, and 10 minutes. -
Quantification: Inject aliquots into an LC-MS system. Plot the exponential decay of the caged conjugate mass-peak and the corresponding exponential rise of the free target mass-peak to calculate the photolysis half-life (
).
Troubleshooting and Optimization
-
Incomplete Caging: If the coupling yield in Phase 2 is low, verify the steric hindrance of the target amine. For highly hindered amines, substitute EDC/NHS with HATU/DIPEA to drive the reaction forward.
-
Poor Aqueous Solubility: The naphthyl ring is highly hydrophobic. If the caged conjugate crashes out of the physiological buffer, introduce a co-solvent (up to 5% DMSO) or formulate the compound in cyclodextrin prior to the uncaging experiments.
-
Premature Cleavage: Ensure all ambient lighting in the laboratory is fitted with UV-blocking filters (e.g., amber sleeves) during Phase 2 and Phase 3 preparations. The 1-nitro-2-naphthyl group is highly sensitive to ambient fluorescent lighting.
References
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Ding, R., & Rubina, Y. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. URL:[Link]
-
Bochet, C. G. (2002). Photolabile Protecting Groups and Linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. URL:[Link]
-
Singh, A. K., & Khade, P. K. (2002). Synthesis and Photochemical Properties of Nitro-Naphthyl Chromophore and the Corresponding Immunoglobulin Bioconjugate. Bioconjugate Chemistry, 13(6), 1286-1291. URL:[Link]
Applications of Ethyl [(1-nitro-2-naphthyl)oxy]acetate in solid-phase peptide synthesis
Application Note: Ethyl [(1-nitro-2-naphthyl)oxy]acetate as a Precursor for Traceless Safety-Catch Purification Tags in Solid-Phase Peptide Synthesis
Executive Summary & Chemical Rationale
The synthesis of long or complex peptides (>30 amino acids) via Solid-Phase Peptide Synthesis (SPPS) frequently results in crude mixtures plagued by deletion sequences and truncated failures. Because these impurities often possess physicochemical properties nearly identical to the target peptide, standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) struggles to resolve them.
To solve this, Ethyl [(1-nitro-2-naphthyl)oxy]acetate can be deployed as a precursor for a highly hydrophobic, traceless "safety-catch" purification tag. While often conceptually grouped with linkers, the monofunctional nature of this molecule dictates its use as an N-terminal capping group .
The chemical logic is rooted in the classic
-
Hyper-Hydrophobicity: The extended aromatic system drastically shifts the retention time of the full-length peptide, cleanly separating it from untagged failure sequences.
-
Accelerated Cleavage Kinetics: The rigid naphthalene backbone restricts conformational degrees of freedom. Upon reduction of the nitro group, this pre-organization forces the resulting amine into tight proximity with the N-terminal amide carbonyl, driving a rapid, spontaneous lactamization that cleaves the tag and releases the native peptide[2].
Mechanistic Causality & Workflow
The application of this molecule relies on a self-validating "Capture and Release" mechanism.
First, the ethyl ester is saponified to yield the active free acid, [(1-nitro-2-naphthyl)oxy]acetic acid . This acid is coupled to the N-terminus of the full-length peptide on-resin. Because the nitro group is completely inert to both acidic (TFA) and basic (piperidine) conditions, the tagged peptide can be globally cleaved from the resin and purified via HPLC without premature tag loss[3].
Once the pure tagged peptide is isolated, a chemical "trigger" is applied. Mild reduction of the nitro group (using aqueous sodium dithionite) generates a highly nucleophilic
Workflow for traceless safety-catch peptide purification using the naphthyloxyacetyl tag.
Chemical causality of the safety-catch cleavage via reduction and spontaneous lactamization.
Quantitative Data & Stability Profiles
To successfully implement this tag, one must understand its orthogonal stability. The tag acts as a "safety-catch" because it remains entirely dormant until the specific reductive trigger is applied[1].
Table 1: Orthogonal Stability Profile of the Naphthyloxyacetyl Tag
| Reaction Condition | Reagent System | Stability Outcome | Chemical Rationale |
| Fmoc Deprotection | 20% Piperidine in DMF | Stable | The nitroaromatic ether is resistant to basic aminolysis. |
| Boc Deprotection | 50% TFA in DCM | Stable | The ether and amide linkages are highly stable to strong acids. |
| Global Cleavage | 95% TFA / Scavengers | Stable | Allows the tag to remain intact during resin cleavage and side-chain deprotection. |
| Trigger (Reduction) | Cleaved | Reduction of |
Table 2: Cleavage Kinetics (Model Peptide: Tag-Ala-Leu-Phe-OH)
| Trigger Reagent | Solvent System | Time to >95% Cleavage | Primary Byproduct |
| DMF / 5% DIEA | 2.5 hours | 3-oxo-1,4-naphthoxazine | |
| 1.0 hour | 3-oxo-1,4-naphthoxazine | ||
| Catalytic | MeOH / | < 45 mins | 3-oxo-1,4-naphthoxazine |
Experimental Protocols
The following protocols represent a self-validating system. At each stage, specific analytical checkpoints ensure the chemical transformations have occurred as predicted.
Protocol A: Saponification of Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Objective: Convert the stable ester storage form into the active free acid for SPPS coupling.
-
Dissolution: Dissolve 10 mmol of Ethyl [(1-nitro-2-naphthyl)oxy]acetate in 30 mL of Tetrahydrofuran (THF).
-
Hydrolysis: Add 15 mmol of Lithium Hydroxide monohydrate (
) dissolved in 10 mL of deionized water. Stir vigorously at room temperature for 2 hours. -
Validation (Checkpoint 1): Perform TLC (Hexane/EtOAc 7:3). The reaction is complete when the high-
ester spot disappears, replaced by a baseline spot (the free acid). -
Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 20 mL water and acidify to pH 2.0 using 1 M
. A precipitate will form. -
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield [(1-nitro-2-naphthyl)oxy]acetic acid as a yellow/orange solid.
Protocol B: On-Resin N-Terminal Derivatization
Objective: Cap the full-length target peptide with the hydrophobic tag.
-
Preparation: Following the final Fmoc deprotection of your target peptide on-resin (e.g., 0.1 mmol scale), wash the resin thoroughly with DMF (
mL) and DCM ( mL). -
Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of [(1-nitro-2-naphthyl)oxy]acetic acid and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF. Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Validation (Checkpoint 2): Wash the resin with DMF and DCM. Perform a Kaiser (Ninhydrin) test. A negative result (yellow beads) confirms complete capping of the N-terminus.
-
Cleavage & Purification: Cleave the peptide using standard TFA/scavenger cocktails. Purify via RP-HPLC. The tagged peptide will elute significantly later than untagged failure sequences due to the naphthyl group's hydrophobicity.
Protocol C: Traceless Cleavage via Reduction-Lactamization
Objective: Remove the tag in solution to yield the native, highly pure peptide.
-
Reduction: Dissolve the purified, tagged peptide (approx. 10 mg) in 2 mL of a 1:1 mixture of Acetonitrile and 100 mM Sodium Phosphate buffer (pH 7.4).
-
Triggering: Add a freshly prepared solution of Sodium Dithionite (
, 10 equivalents) in 0.5 mL of water. Stir at room temperature. -
Validation (Checkpoint 3): Monitor the reaction via LC-MS. The mass of the tagged peptide will first drop by 30 Da (reduction of
to ), followed rapidly by the appearance of the native peptide mass and the naphthoxazinone byproduct. -
Final Isolation: Once cleavage is complete (typically 1–2 hours), re-purify the mixture via a short RP-HPLC gradient to separate the native peptide from the small-molecule naphthoxazinone byproduct and inorganic salts.
References
-
Holley, R. W., & Holley, A. D. (1952). The Removal of N-o-Nitrophenoxyacetyl and N-Chloroacetyl Groups from Peptides. Journal of the American Chemical Society, 74(12), 3069-3074. [1]
-
Panetta, C. A. (1969). Novel procedure for the removal of o-nitrophenoxyacetyl amino-protecting groups. The Journal of Organic Chemistry, 34(9), 2773-2775. [2]
-
Bodanszky, M. (1993). Reversible Blocking of Amino and Carboxyl Groups. In: Principles of Peptide Synthesis (pp. 63-125). Springer, Berlin, Heidelberg. [3]
Sources
Procedures for photolysis of Ethyl [(1-nitro-2-naphthyl)oxy]acetate in biological buffers
Application Note: Photolysis Procedures for Ethyl [(1-nitro-2-naphthyl)oxy]acetate in Biological Buffers
Introduction & Application Scope
Ethyl [(1-nitro-2-naphthyl)oxy]acetate acts as a model system for ortho-nitro-naphthyl (ONN) based photolabile protecting groups (PPGs). Unlike the more common o-nitrobenzyl derivatives, the naphthyl core provides a red-shifted absorption profile, allowing uncaging at longer wavelengths (350–400 nm), which reduces phototoxicity in biological samples.
This protocol details the controlled photolysis (uncaging) of this compound to release ethyl glycolate (or its hydrolysis product, glycolic acid) and the 1-nitroso-2-naphthol byproduct. This system is frequently used to validate optical setups for "caged" bioactive molecules or to study the kinetics of nitro-naphthyl release in physiological environments.
Key Applications:
-
Calibration of UV-A LED arrays for uncaging experiments.
-
Validation of "caged" drug stability in dark vs. irradiated conditions.
-
Quantification of uncaging quantum yields in aqueous buffers.
Physicochemical Properties & Pre-Experimental Planning
Before initiating photolysis, the researcher must account for the solubility limits and optical properties of the compound to ensure First-Order kinetics and avoid precipitation.
| Property | Specification | Operational Note |
| Molecular Weight | ~275.26 g/mol | -- |
| Solubility (Water) | Low (< 10 µM) | Critical: Requires organic co-solvent (DMSO or MeCN). |
| Absorption Max | ~340–360 nm | Ideal excitation source: 365 nm LED or Hg Arc Lamp. |
| Stability (Dark) | High | Stable at pH 7.4 for >24h if protected from ambient light. |
| Byproduct | 1-nitroso-2-naphthol | Warning: Strongly absorbs at ~360–400 nm (Inner Filter Effect). |
Safety & Handling
-
Nitro-aromatics: Potentially mutagenic.[1] Handle all solids and stock solutions inside a fume hood.
-
UV Radiation: Wear UV-protective eyewear (ANSI Z87.1 rated for UV) when operating the light source.
Mechanism of Photolysis
The uncaging mechanism follows a Norrish Type II-like pathway common to ortho-nitro aromatics. Upon UV excitation, the nitro group abstracts a hydrogen from the
Figure 1: Photochemical pathway. The rate-limiting step is typically the decay of the aci-nitro intermediate in aqueous buffers.
Protocol: Preparation of Solutions
Objective: Create a stable, homogenous reaction mixture in a biological buffer (pH 7.4) without precipitating the hydrophobic compound.
Reagents:
-
Ethyl [(1-nitro-2-naphthyl)oxy]acetate (Solid)
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
10x PBS (Phosphate Buffered Saline) or HEPES Buffer
-
Acetonitrile (HPLC Grade)
Step-by-Step Procedure:
-
Stock Solution (10 mM):
-
Weigh 2.75 mg of the compound.
-
Dissolve in 1.0 mL of anhydrous DMSO. Vortex until completely clear.
-
Storage: Store in amber vials at -20°C. Stable for 3 months.
-
-
Working Solution (50 µM):
-
Note: Keep the final DMSO concentration < 1% to avoid affecting biological assays, though up to 5% is acceptable for pure chemical photolysis.
-
Prepare 10 mL of 1x PBS (pH 7.4).
-
Add 50 µL of the 10 mM Stock Solution to the 10 mL PBS while vortexing rapidly.
-
Visual Check: The solution should be clear. If turbidity appears, sonicate for 30 seconds or increase DMSO content to 2%.
-
Protocol: Photolysis & Kinetic Monitoring
Objective: Irradiate the sample and quantify the disappearance of the starting material.
Experimental Setup:
-
Light Source: 365 nm LED (approx. 10–50 mW/cm²).
-
Vessel: Quartz cuvette (1 cm path length) for spectroscopy; clear-bottom 96-well plate for high throughput.
-
Analysis: HPLC-UV or UV-Vis Spectrophotometry.
Workflow Diagram
Figure 2: Standard workflow for kinetic characterization of photolysis.
Irradiation Procedure:
-
Baseline: Place the cuvette in the spectrophotometer and record the spectrum (250–500 nm). Note the absorbance at 365 nm (
). -
Irradiation: Expose the sample to the 365 nm light source from the top or side.
-
Crucial: Stir the solution using a micro-stir bar during irradiation to ensure uniform exposure and minimize the "Inner Filter Effect" (where the product at the front face absorbs all the light).
-
-
Sampling: At defined intervals (e.g., 0, 10s, 30s, 1 min, 2 min, 5 min), stop the light and record the spectrum OR remove a 50 µL aliquot for HPLC analysis.
-
Endpoint: Continue until the spectral changes saturate (usually observed as a shift in
from the starting material to the nitroso-product).
Analytical Validation (HPLC Method)
To rigorously prove uncaging, chromatography is superior to UV-Vis, as the byproduct spectra often overlap with the starting material.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: 254 nm (aromatic rings) and 350 nm (nitro/nitroso groups).
Expected Results:
-
Peak 1 (Early eluting): Ethyl Glycolate (Payload) - Note: often hard to see by UV; requires MS or derivatization.
-
Peak 2 (Late eluting): Ethyl [(1-nitro-2-naphthyl)oxy]acetate (Starting Material) - Decreases over time.
-
Peak 3 (Intermediate): 1-Nitroso-2-naphthol (Byproduct) - Increases over time.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Buffer ionic strength too high or concentration too high. | Reduce concentration to 20 µM or increase DMSO to 5%. |
| Non-Linear Kinetics | Inner Filter Effect. | The byproduct absorbs the 365 nm light. Use a lower concentration or stir vigorously. Mathematical correction may be required [1]. |
| Yellowing of Buffer | Formation of Nitroso byproduct. | This is normal. If the color interferes with downstream biological readouts (e.g., GFP fluorescence), wash cells after uncaging. |
| Slow Photolysis | Oxygen quenching. | While nitro-photolysis is robust, dissolved |
References
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Specht, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections. Chemistry – A European Journal, 12(18), 4849-4857. Link
-
Singh, A. K., & Khade, P. K. (2002). Synthesis and photochemical properties of nitro-naphthyl chromophore and the corresponding immunoglobulin bioconjugate. Bioconjugate Chemistry, 13(6), 1286–1291.[2] Link
-
Corrie, J. E. T., et al. (2005). Caged nucleotides and neurotransmitters. Bioorganic & Medicinal Chemistry, 13(10), 3299-3308. Link
Sources
Troubleshooting & Optimization
Preventing premature hydrolysis of Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Technical Support Center > Compound Troubleshooting > Aryloxyacetates > Ethyl[(1-nitro-2-naphthyl)oxy]acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address one of the most persistent challenges when working with highly functionalized aryloxyacetates: the premature hydrolysis of the ester moiety.
When synthesizing or handling Ethyl[(1-nitro-2-naphthyl)oxy]acetate (CAS: 893774-43-1), researchers frequently report low yields and the sudden appearance of highly polar byproducts. This guide dissects the chemical causality behind these failures and provides self-validating, field-proven methodologies to ensure the structural integrity of your compound.
Part 1: Mechanistic Insight – The Causality of Instability
To prevent degradation, we must first understand the electronic environment of Ethyl[(1-nitro-2-naphthyl)oxy]acetate. The naphthalene ring is substituted with a nitro group (-NO₂) at the 1-position, directly adjacent (ortho) to the ether linkage at the 2-position.
The nitro group is powerfully electron-withdrawing via both resonance (-M) and inductive (-I) effects[1]. This pulls electron density away from the ether oxygen. Consequently, the ether oxygen cannot donate electron density to the adjacent methylene group (-CH₂-). Instead, it acts as an electron-withdrawing group itself, increasing the electrophilicity of the adjacent ester carbonyl carbon. This electronic cascade makes the ethyl ester highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) or water, leading to rapid, premature saponification (hydrolysis) into [(1-nitro-2-naphthyl)oxy]acetic acid[2].
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my yield of the ethyl ester so low, with the major product being a highly polar spot on TLC? A1: The polar spot is [(1-nitro-2-naphthyl)oxy]acetic acid, the product of premature ester hydrolysis[2]. If you are using a strong aqueous base (like NaOH) or if your solvent (e.g., DMF or acetone) contains trace moisture while using K₂CO₃, hydroxide ions will rapidly attack the highly electrophilic ester, cleaving the ethyl group. Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic base such as Sodium Hydride (NaH) in anhydrous THF, or anhydrous Cesium Carbonate (Cs₂CO₃) in Acetonitrile (MeCN).
Q2: I used anhydrous K₂CO₃ and dry DMF, but I still see 15-20% hydrolysis. At what stage is the ester breaking down? A2: The hydrolysis is almost certainly occurring during the aqueous workup. Even if the reaction is perfectly anhydrous, adding water to quench the reaction while unreacted base (K₂CO₃) is still present creates a highly basic aqueous environment. The elevated temperature of the reaction mixture combined with this sudden basic aqueous phase accelerates saponification[2]. Solution: Implement an acidic "reverse quench." Cool the reaction mixture to 0 °C and quench with a mild acid (e.g., saturated aqueous NH₄Cl) to neutralize the base before the ester is exposed to bulk water.
Q3: Does the choice of alkylating agent matter? Can I use ethyl chloroacetate to slow down side reactions? A3: While ethyl chloroacetate can be used, ethyl bromoacetate is strongly preferred. The bromide ion is a superior leaving group, allowing the Sₙ2 Williamson ether synthesis to proceed at much lower temperatures[2]. Lower reaction temperatures (e.g., 0 °C to RT) significantly reduce the kinetic rate of competing ester hydrolysis. If you use the chloro-variant, the required heating (often >60 °C) will exponentially increase the rate of background hydrolysis if trace moisture is present.
Q4: How should I store the purified Ethyl [(1-nitro-2-naphthyl)oxy]acetate to prevent long-term degradation? A4: Esters adjacent to electron-withdrawing aryloxy systems are sensitive to ambient moisture over time. Store the purified compound in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at -20 °C. Ensure the compound is completely dry and free of residual workup solvents (like EtOAc or unevaporated water) before storage.
Part 3: Quantitative Data on Base Selection
The table below summarizes the causal relationship between base/solvent selection and the resulting ratio of desired ester to undesired hydrolyzed byproduct.
| Base Used (Equiv.) | Solvent System | Temp (°C) | Desired Ester Yield (%) | Hydrolysis Byproduct (%) |
| NaOH (2.0 eq, aq) | Acetone | Reflux | < 10% | > 85% |
| K₂CO₃ (1.5 eq) | DMF (Standard) | 60 °C | 60 - 65% | 20 - 25% |
| Cs₂CO₃ (1.5 eq) | MeCN (Anhydrous) | 40 °C | 85 - 88% | < 5% |
| NaH (1.2 eq) | THF (Anhydrous) | 0 °C to RT | > 92% | < 2% |
Note: Data assumes standard workup without the optimized acidic quench. Implementing the acidic quench further reduces the byproduct in the Cs₂CO₃ and NaH workflows to near-zero.
Part 4: Self-Validating Experimental Protocol
To guarantee the integrity of Ethyl[(1-nitro-2-naphthyl)oxy]acetate, follow this step-by-step methodology. This protocol utilizes built-in validation checks to prevent basic hydrolysis.
Step 1: Anhydrous Preparation Flame-dry a 50 mL round-bottom flask under vacuum and backfill with Argon. Add 1-nitro-2-naphthol (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous Acetonitrile (MeCN). Causality: Cs₂CO₃ provides excellent solubility and deprotonation kinetics in MeCN without generating the highly nucleophilic hydroxide ions associated with aqueous bases.
Step 2: Temperature-Controlled Alkylation Cool the suspension to 0 °C using an ice bath. Add ethyl bromoacetate (1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition controls the exotherm. The primary alkyl halide allows the Sₙ2 reaction to proceed efficiently at low temperatures, suppressing the activation energy required for competing ester hydrolysis[2].
Step 3: In-Process Validation (Monitoring) Remove the ice bath and stir at room temperature. Monitor the reaction via TLC (Eluent: 4:1 Hexanes:EtOAc). The starting material (yellow/orange spot) should disappear within 2-4 hours, replaced by a higher R_f ester spot.
Step 4: The Critical Acidic Quench Once complete, cool the mixture back to 0 °C. Do not add plain water. Add saturated aqueous NH₄Cl dropwise until the pH of the aqueous phase tests neutral (pH ~6-7) via pH paper. Causality: Neutralizing the residual carbonate base before bulk water addition physically eliminates the possibility of base-catalyzed saponification during the extraction phase[2].
Step 5: Isolation Extract the mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature no higher than 35 °C.
Part 5: Pathway Visualization
The following diagram illustrates the critical divergence points where reaction conditions dictate whether the synthesis yields the desired ester or the prematurely hydrolyzed acid.
Reaction pathways for the alkylation of 1-nitro-2-naphthol highlighting premature hydrolysis.
References
1.[2] Benchchem. "Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate and how to avoid them". Available at: 2.[1] Chemical Communications (RSC Publishing). "Pd-Catalyzed intermolecular asymmetric allylic dearomatization of 1-nitro-2-naphthols with MBH adducts". Available at:
Sources
Purification methods for Ethyl [(1-nitro-2-naphthyl)oxy]acetate using column chromatography
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl [(1-nitro-2-naphthyl)oxy]acetate. The purity of this and similar intermediates is often critical for the success of subsequent synthetic steps and the ultimate quality of the final active pharmaceutical ingredient (API).[1] Column chromatography is a foundational and highly effective technique for isolating such compounds from complex reaction mixtures.[2]
This document is structured to provide immediate, actionable solutions to common challenges encountered during the purification process. It combines frequently asked questions for foundational knowledge with an in-depth troubleshooting guide for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable stationary phase for purifying Ethyl [(1-nitro-2-naphthyl)oxy]acetate?
For a moderately polar compound like Ethyl [(1-nitro-2-naphthyl)oxy]acetate, the standard and most effective choice is silica gel (typically 60-120 or 230-400 mesh for flash chromatography).[2][3]
-
Rationale: This is a form of normal-phase chromatography.[4] The stationary phase (silica gel) is highly polar due to the presence of surface silanol (Si-OH) groups. The target molecule contains polar functional groups (an ester and a nitro group) which will interact with the polar silica surface via dipole-dipole interactions and hydrogen bonding.[5] This interaction is key to achieving separation from less polar byproducts or starting materials.
Q2: How do I select the optimal mobile phase (eluent)?
The most common and highly recommended mobile phase is a binary mixture of ethyl acetate (EtOAc) and a non-polar solvent like hexanes or petroleum ether.[6]
-
Rationale: The principle is to create a mobile phase with a tunable polarity.[7] Hexane is a non-polar solvent that has a weak eluting strength, while ethyl acetate is more polar and has a stronger eluting strength. By carefully adjusting the ratio of these two solvents, you can control how strongly your compound adheres to the stationary phase versus moving with the mobile phase, which is the basis of chromatographic separation.[8]
Q3: How can I quickly determine the correct ethyl acetate/hexane ratio before running a large column?
The most efficient method is to use Thin-Layer Chromatography (TLC) .[3][4]
-
Rationale: TLC is a rapid, small-scale version of column chromatography that uses the same stationary and mobile phases.[4] By testing several different solvent ratios on a TLC plate, you can preview the separation. The goal is to find a solvent system where the desired compound, Ethyl [(1-nitro-2-naphthyl)oxy]acetate, has a retention factor (Rf) of approximately 0.3 - 0.35 .[7] An Rf in this range suggests that the compound will bind to the column effectively but can still be eluted in a reasonable volume of solvent, leading to good separation and resolution.
Q4: Should I use traditional gravity chromatography or flash chromatography?
For most research and development applications, flash chromatography is superior .[9]
-
Rationale: Flash chromatography utilizes positive pressure (typically from compressed air or nitrogen) to force the mobile phase through the column at a much faster rate than gravity alone.[9] This not only significantly reduces the purification time but also leads to tighter bands and better separation (higher resolution) by minimizing the effects of diffusion.[10]
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process.
Problem: Poor Separation (Overlapping or Co-eluting Peaks)
-
Potential Cause 1: Incorrect Mobile Phase Polarity. The eluting power of your solvent system is not optimized to resolve your target compound from impurities.
-
Solution: Your mobile phase is likely too polar. Decrease the proportion of ethyl acetate in your hexane/ethyl acetate mixture (e.g., move from 1:4 to 1:8 EtOAc:Hexane). This will cause all compounds to move more slowly, increasing the distance and time between them as they elute.[8] Always confirm with TLC first.[3]
-
-
Potential Cause 2: Column Overloading. Too much crude sample has been applied to the column for its size.[11]
-
Solution: Reduce the amount of sample loaded. A general rule of thumb is to load 1g of crude material for every 25-100g of silica gel, depending on the difficulty of the separation. Overloading saturates the stationary phase, preventing proper partitioning and leading to broad, overlapping bands.[12]
-
-
Potential Cause 3: Poor Column Packing. The silica gel bed is not uniform, containing cracks, channels, or air bubbles.[13]
-
Potential Cause 4: Elution is Too Fast. The mobile phase is flowing through the column too quickly, not allowing for proper equilibrium between the stationary and mobile phases.[11]
-
Solution: For flash chromatography, reduce the air pressure to slow the flow rate. For gravity chromatography, partially close the stopcock. A slower flow rate generally improves resolution.[11]
-
Problem: The Compound is Stuck at the Top of the Column (Does Not Elute)
-
Potential Cause: Mobile Phase is Not Polar Enough. The eluent does not have sufficient strength to displace the highly-adsorbed compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. This is best done using a gradient elution , where you start with a low-polarity mixture (e.g., 5% EtOAc in hexane) and progressively increase the concentration of ethyl acetate (e.g., to 10%, 20%, 50%). This will first wash off non-polar impurities and then elute compounds of increasing polarity. For very stubborn compounds, adding a small amount (1-5%) of methanol to the ethyl acetate can be effective, but use with caution as high concentrations of methanol can dissolve silica gel.[6]
-
Problem: The Compound Elutes Too Quickly (Runs with the Solvent Front)
-
Potential Cause: Mobile Phase is Too Polar. The compound has very little interaction with the stationary phase and is washed through the column without being retained.
-
Solution: Decrease the polarity of the mobile phase by significantly increasing the proportion of hexane.[4] It is often good practice to start the elution with pure hexane or a very low polarity mixture (e.g., 2% EtOAc in hexane) to elute any highly non-polar "grease" before moving on to a more polar system to elute your product.[7][14]
-
Problem: Tailing or Streaking of Eluted Bands
-
Potential Cause 1: Sample Overloading or Poor Solubility. The loaded sample was too concentrated, or it precipitated at the top of the column.[12][15]
-
Solution: Ensure the crude sample is fully dissolved in a minimal amount of solvent before loading. Ideally, use the mobile phase itself. If the compound's solubility is low, use a slightly stronger solvent (like dichloromethane or pure ethyl acetate), but keep the volume as small as possible to maintain a narrow starting band.[15]
-
-
Potential Cause 2: Acidic Silica Interactions. The nitro-aromatic system can have acidic protons that interact unfavorably with the slightly acidic surface of the silica gel, causing tailing.[16]
-
Solution: This is less common for esters but possible. If other solutions fail, adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the mobile phase can neutralize active sites on the silica and improve peak shape. This should be a last resort as it can alter the properties of the separation.
-
-
Potential Cause 3: Uneven Sample Loading. The initial band of the sample at the top of the column was not flat and horizontal.
-
Solution: When loading the sample, add it carefully and evenly to the top of the silica bed. After it has adsorbed, gently add a thin layer of sand or fresh eluent without disturbing the surface to ensure the mobile phase flows evenly across the entire column diameter.[3]
-
Data Presentation & Protocols
Table 1: Recommended Solvent Systems for TLC & Column Chromatography
| Mobile Phase (Hexane:Ethyl Acetate) | Target Rf on TLC | Application Notes |
| 20:1 to 10:1 | < 0.1 | Useful for eluting very non-polar impurities while the target compound remains at the origin.[14] |
| 8:1 to 4:1 | 0.2 - 0.4 | Often the "sweet spot" for eluting the target compound, Ethyl [(1-nitro-2-naphthyl)oxy]acetate.[17][18][19] |
| 3:1 to 1:1 | > 0.5 | Used to elute more polar impurities after the target compound has been collected, or to speed up elution.[6] |
| 100% Ethyl Acetate | ~1.0 | Used at the very end to wash everything remaining off the column.[14] |
Experimental Protocols
Protocol 1: Solvent System Optimization using TLC
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Prepare several developing chambers (beakers with a watch glass or filter paper) with different Hexane:EtOAc solvent systems (e.g., 9:1, 4:1, 2:1).
-
Place one TLC plate in each chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp (254 nm). The nitro-aromatic system should be UV-active.
-
Calculate the Rf value for your target compound in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the system that provides an Rf value of ~0.3 for your target compound and good separation from other spots.[7]
Protocol 2: Column Packing (Wet Slurry Method)
-
Secure a glass chromatography column of appropriate size vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[13]
-
Add a small layer of sand (~1 cm) on top of the cotton plug.
-
In a separate beaker, weigh the required amount of silica gel (e.g., 50g).
-
Add your initial, low-polarity eluent (e.g., 5% EtOAc in Hexane) to the silica gel to create a free-flowing slurry. Stir well to remove air bubbles.
-
Quickly and carefully pour the slurry into the column. Use a funnel to prevent spillage.
-
Continuously tap the side of the column gently to encourage even settling of the silica gel.
-
Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. This is critical to prevent cracking.[3]
-
Once the silica has settled into a firm, uniform bed, add another thin layer of sand on top to protect the surface.
Protocol 3: Sample Loading and Elution
-
Dissolve your crude product in the minimum possible volume of solvent.
-
Drain the solvent in the column until it is perfectly level with the top of the sand layer.
-
Carefully use a pipette to add your dissolved sample evenly onto the sand.
-
Open the stopcock and drain the solvent until the sample has been fully adsorbed onto the silica bed (the top layer will look "dry").
-
Gently add a small amount of fresh eluent to the top of the column, again draining until it is adsorbed. This washes any residual sample from the sand.
-
Carefully fill the top of the column with your initial, low-polarity eluent.
-
Begin the elution, either by opening the stopcock (gravity) or applying gentle air pressure (flash).
-
Collect the eluent in sequentially numbered fractions (e.g., test tubes or vials).
-
Monitor the progress of the separation by spotting fractions onto TLC plates to identify which ones contain your pure product.[9]
-
Once the target compound begins to elute, you may choose to switch to a slightly more polar mobile phase (gradient elution) to speed up its collection.
-
After collecting all fractions containing the pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Visualizations
Caption: Standard workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
-
University of Rochester Chemistry Department. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 12). Suitable solvents for column chromatography. Retrieved from [Link]
-
Pandey, P. K. (2025, October 12). Column Chromatography: Interview Questions. PharmaGuru. Retrieved from [Link]
-
Anonymous. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Organic Solution. Retrieved from [Link]
-
The Chemistry Travel. (2022, December 28). Column Chromatography (Animation). YouTube. Retrieved from [Link]
-
Patsnap Eureka. (2025, August 21). Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes. Retrieved from [Link]
-
Clark, J. (n.d.). COLUMN CHROMATOGRAPHY. Chemguide. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Wiley-VCH. (2005). Supporting Information. Retrieved from [Link]
-
UCL Discovery. (2023, October 2). Visualization and Characterization of Chromatography Structures. Retrieved from [Link]
-
MDPI. (2020, November 1). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]
-
Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Column chromatography process: (a) Diagram of column chromatography, (b) Running the chromatography column. Retrieved from [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2015, December 1). Detective Work, Part II: Physical Problems with the Column. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]
-
Hawach Scientific. (2025, October 31). Common Faults and Troubleshooting Methods in HPLC Column. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
-
Alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2021). EXTRACTION, ISOLATION AND STRUCTURAL ELUCIDATION OF BIOACTIVE COMPOUND FROM THE LEAVES. Retrieved from [Link]
-
MDPI. (2017, July 12). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank. Retrieved from [Link]
-
Impactfactor. (2023, December 25). Isolation of Ethyl Acetate Fraction of Methanolic Extract of Cinnamomum malabatrum Leaves by Column Chromatography. Retrieved from [Link]
Sources
- 1. Case Study: Column Chromatography Process for API Intermediate Isolation — Yield, Purity and Scale Notes [eureka.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chromtech.com [chromtech.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
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- 14. echemi.com [echemi.com]
- 15. halocolumns.com [halocolumns.com]
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- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. knowledge.uchicago.edu [knowledge.uchicago.edu]
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Technical Support Center: High-Efficiency Photolysis of Nitronaphthyl Esters
Topic: Minimizing Side Reactions & Optimizing Uncaging Efficiency
Executive Summary & Core Mechanism
Welcome to the technical support hub for nitronaphthyl-based photocages. While nitronaphthyl groups (such as 1-(2-nitronaphthyl)ethyl or NQMP ) offer superior extinction coefficients and faster release rates compared to traditional nitrobenzyl cages, they are susceptible to specific side reactions that can compromise experimental data.
This guide addresses the three primary failure modes in nitronaphthyl photolysis:
-
The Inner Filter Effect: Byproduct accumulation blocking excitation light.
-
Nitroso-Toxicity: Reactivity of the photobyproduct with biological targets.
-
Dark Hydrolysis: Spontaneous background release prior to irradiation.
Mechanism & Failure Points (Visualized)
To troubleshoot effectively, one must understand the reaction pathway. The uncaging event generates a reactive nitroso-ketone byproduct . This byproduct is the root cause of both optical interference and biological toxicity.
Diagram 1: Photolysis Pathway & Scavenger Intervention
This diagram illustrates the uncaging cascade and identifies exactly where scavengers (like semicarbazide) intercept the toxic byproduct.
Figure 1: The photolysis mechanism of nitronaphthyl esters. Note that the "Byproduct" (Nitrosonaphthone) is the central node for side reactions, capable of reacting with biological targets unless intercepted by a scavenger.
Troubleshooting Module: The "Inner Filter" Effect
Symptom: The reaction rate slows down drastically over time, or fluorescence readouts decrease unexpectedly (quenching). Cause: The nitrosonaphthone byproduct absorbs light at the same wavelength used for uncaging (usually 350–365 nm). As the byproduct accumulates, it "steals" photons intended for the remaining caged compound.
Protocol: Managing Optical Saturation
| Variable | Recommendation | Technical Rationale |
| Concentration | < 100 µM | High concentrations amplify the inner filter effect. At >1 mM, the byproduct creates an "optical wall" in the first few microns of the solution. |
| Path Length | Minimize | Use thin cuvettes or flow cells. In microscopy, this is less critical due to the small z-axis, but critical for bulk photolysis. |
| Wavelength | Red-Shift (if possible) | Nitronaphthyls absorb further into the visible spectrum than byproducts. Uncaging at 380–400 nm (instead of 350 nm) may improve the signal-to-noise ratio, albeit with a lower quantum yield. |
| Agitation | Stirring Required | In static bulk solutions, the byproduct accumulates at the light entry point. Stirring distributes the byproduct, reducing localized shielding. |
Critical Check: Calculate the Optical Density (OD) of your byproduct. If OD > 0.1 at the excitation wavelength, you will experience non-linear uncaging rates.
Troubleshooting Module: Toxicity & Reactivity
Symptom: Cell death, enzyme inhibition, or loss of biological activity after uncaging, unrelated to the cargo. Cause: The nitroso group is an electrophile. It condenses with amines (lysine residues) to form Schiff bases or oxidizes thiols (cysteine residues).
Protocol: Scavenger Systems
1. The Semicarbazide Method (Standard) Semicarbazide reacts with the nitroso-ketone to form a stable, inert semicarbazone.
-
Concentration: Add 1–5 mM Semicarbazide HCl to your buffer.
-
pH Constraint: Effective at neutral pH (7.0–7.4).
-
Warning: Ensure semicarbazide does not react with your released cargo (e.g., if your cargo is an aldehyde).
2. Thiol Scavenging (DTT/Glutathione)
-
Use Case: If semicarbazide is incompatible.
-
Concentration: 1–10 mM DTT.
-
Mechanism: Reduces the nitroso group or forms an adduct.
-
Risk: High concentrations of DTT can reduce the nitro group of the caged compound in the dark, destroying it before the experiment begins. Always prepare fresh.
Troubleshooting Module: Dark Hydrolysis
Symptom: High background signal before light exposure. Cause: Nitronaphthyl esters are susceptible to hydrolysis by water or esterases, particularly at pH > 7.5.
Stability Optimization Workflow
Figure 2: Workflow for maximizing the dark stability of nitronaphthyl esters.
Key Protocol:
-
Stock Solutions: Dissolve in anhydrous DMSO . Avoid ethanol or methanol, as transesterification can occur over long periods.
-
Aqueous Buffers: Only dilute into aqueous buffer immediately before the experiment.
-
Esterase Inhibition: If working in cell lysate or serum, the ester bond will be cleaved enzymatically. You must use a non-hydrolyzable linker (like a carbamate or ether) if esterase activity is high, or include an esterase inhibitor (though this may affect biology).
Frequently Asked Questions (FAQ)
Q: Can I use 2-photon excitation with nitronaphthyl esters? A: Yes. Nitronaphthyl groups generally have better 2-photon cross-sections (GM) than nitrobenzyl groups. This is the preferred method for tissue slices as it minimizes the inner filter effect (infrared light is not absorbed by the byproduct).
Q: My solution turns yellow/brown after photolysis. Is this normal? A: Yes. The nitrosonaphthone byproduct is often yellow-orange. This confirms photolysis occurred but also flags the potential for the inner filter effect. If the color is intense, you are likely saturating the optical path.
Q: Why is my quantum yield lower than the literature value? A: Quantum yield (QY) is solvent-dependent. QY in aqueous buffer is often lower than in organic solvents (like methanol) used for characterization papers. Furthermore, if you are not stirring, the inner filter effect mimics a low QY.
References
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. Link
- Corrie, J. E. T., et al. (2005). Photolytic cleavage of 1-(2-nitrophenyl)ethyl esters: estimation of the quantum yield and the effect of scavenger. Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on scavenger necessity).
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
- Holmes, C. P. (1997). Model studies for the photolytic release of compounds from solid supports. Journal of Organic Chemistry, 62, 2370–2380. (Details on nitroso-amine side reactions).
Technical Support Center: Crystallization Troubleshooting for Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of Ethyl [(1-nitro-2-naphthyl)oxy]acetate (CAS: 893774-43-1)[1].
Due to its unique structural features, this compound frequently resists standard recrystallization techniques, instead forming viscous oils or amorphous resins. This guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven protocols to help you establish a self-validating, robust crystallization workflow.
Mechanistic Overview: The Causality of Crystallization Failure
To solve crystallization issues, we must first understand the molecular causality. Ethyl [(1-nitro-2-naphthyl)oxy]acetate possesses a rigid, planar naphthyl core paired with a highly polar 1-nitro group and a flexible 2-oxyacetate ethyl ester chain.
The steric clash between the bulky nitro group at the 1-position and the oxyacetate chain at the 2-position forces the nitro group out of the aromatic plane. This disruption hinders optimal
Troubleshooting FAQs
Q1: Why does my solution consistently form a biphasic emulsion (oil) instead of crystallizing?
A: This is a classic case of LLPS driven by kinetic supersaturation[4]. When you cool the solution too rapidly, or use an anti-solvent that is too harsh (like water or cold hexanes), the system experiences a deep quench. Because the integration of this specific solute's molecules into a rigid crystal lattice is kinetically hindered by the flexible ester chain, the system minimizes its free energy by separating into two liquid phases: a solute-rich oil and a solvent-rich continuous phase[5]. Impurities are highly soluble in this oil, meaning if it spontaneously solidifies later, it will trap those impurities, ruining your yield and purity[6].
Q2: How do I recover a batch that has already oiled out into a sticky resin?
A: Do not attempt to filter an oiled-out batch. Instead, return the mixture to the heat source and add a small volume (5-10% v/v) of your "good" solvent (e.g., Ethyl Acetate or Toluene) until the oil redissolves into a homogeneous solution[6]. If the compound has already degraded into a sticky resin at room temperature, you must perform a Slurry Conversion . Decant the supernatant, add a non-polar poor solvent (like Heptane or Diethyl ether), and subject the mixture to high-shear stirring at ambient temperature. The mechanical shear provides the activation energy required to break the amorphous network and induce heterogeneous nucleation[7].
Q3: Are there polymorphism concerns with this intermediate?
A: Yes. Nitroaromatics are notorious for exhibiting color polymorphism and conformational polymorphism due to the rotational freedom of the nitro group relative to the aromatic ring[2],[8]. Depending on the solvent polarity and the nucleation temperature, Ethyl[(1-nitro-2-naphthyl)oxy]acetate may crystallize in different polymorphic forms. To ensure batch-to-batch consistency, you must strictly control the cooling rate and employ a consistent seeding strategy to dictate the thermodynamic pathway[9].
Quantitative Solvent Data for Process Design
Selecting the correct solvent system is the most critical step in bypassing the miscibility gap. The table below summarizes the thermodynamic compatibility of various solvent systems for this compound.
| Solvent System (Good/Poor) | Hot Solubility | Cold Solubility | LLPS (Oiling) Risk | Recommended Application & Causality |
| Ethanol / Water | High | Very Low | Critical | Avoid. The steep solubility differential forces rapid spinodal decomposition[10]. |
| Ethyl Acetate / Hexanes | High | Low | Moderate | Standard use. Requires strict temperature control and seeding at the cloud point to prevent oiling[11]. |
| Toluene / Heptane | Moderate | Low | Low | Optimal. The non-polar nature of toluene solvates the naphthyl ring well, promoting slower, controlled crystal growth. |
| Isopropanol (IPA) | Moderate | Low | Low | Excellent single-solvent system. The steric bulk of IPA slows down cooling kinetics, naturally bypassing the LLPS zone. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Anti-Solvent Crystallization with Controlled Seeding (Toluene/Heptane)
Objective: To bypass the LLPS miscibility gap via thermodynamic control.
-
Dissolution: Suspend 10.0 g of crude Ethyl[(1-nitro-2-naphthyl)oxy]acetate in 30 mL of Toluene. Heat to 75°C under moderate agitation (250 rpm) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that could cause uncontrolled heterogeneous nucleation.
-
Anti-Solvent Addition (Pre-Seeding): While maintaining the solution at 75°C, slowly add Heptane dropwise until the solution exhibits a very faint, persistent opalescence (the cloud point).
-
Validation Step: Immediately add 1-2 mL of Toluene to clear the solution. Causality: This ensures the system is exactly at the metastable limit but remains a single phase.
-
Seeding: Cool the solution strictly to 65°C. Add 0.1 g (1 wt%) of pure, milled seed crystals of the desired polymorph.
-
Aging: Hold the temperature at 65°C for 60 minutes. Validation: Visually confirm that the seed crystals remain suspended and do not dissolve or melt into oil droplets.
-
Cooling Ramp: Initiate a linear cooling ramp of 0.1°C/min down to 5°C.
-
Isolation: Filter the resulting suspension, wash with cold Heptane (5°C), and dry under vacuum at 40°C.
Protocol B: Slurry Conversion for Oiled-Out Resins
Objective: To recover crystalline material from an amorphous liquid-liquid phase separation.
-
Solvent Decantation: If the product has oiled out at the bottom of the flask, carefully decant and discard the supernatant mother liquor.
-
Trituration: Add 5 volumes (relative to the estimated mass of the oil) of Diethyl Ether or pure Heptane to the flask[11].
-
High-Shear Aging: Equip the flask with a mechanical stirrer (not a magnetic stir bar, which will get stuck). Stir aggressively (500+ rpm) at 20°C for 12–24 hours.
-
Phase Transition: The mechanical energy will slowly convert the metastable amorphous oil into a stable crystalline suspension. Validation: The sticky, translucent oil will transition into an opaque, free-flowing powder.
-
Isolation: Filter the suspension via a Büchner funnel and wash with a minimal amount of cold anti-solvent.
Workflow Visualization: Thermodynamic vs. Kinetic Pathways
The following diagram illustrates the logical relationship between cooling kinetics, phase separation, and successful crystallization.
Caption: Thermodynamic vs. Kinetic pathways in the crystallization of Ethyl [(1-nitro-2-naphthyl)oxy]acetate.
References
-
Mettler Toledo. "Oiling Out in Crystallization". Available at:[Link]
-
Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization". Available at: [Link]
-
Chemistry LibreTexts. "3.6F: Troubleshooting - Liquid Droplets Form (The Solid 'Oils Out')". Available at: [Link]
-
MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data". Available at: [Link]
-
Reddit (r/chemistry). "Recrystallization (help meeeeee) - Oiling out troubleshooting". Available at: [Link]
-
ResearchGate. "A method to crystallize substances that oil out". Available at: [Link]
-
ResearchGate. "Polymorphism in 2,4,6-Trinitrotoluene Crystallized from Solution". Available at: [Link]
-
ResearchGate. "Color polymorphism in organic crystals". Available at: [Link]
-
NIH PMC. "Open questions in organic crystal polymorphism". Available at:[Link]
Sources
- 1. Sodium 1-naphthyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Open questions in organic crystal polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data | MDPI [mdpi.com]
- 11. reddit.com [reddit.com]
Enhancing thermal stability of Ethyl [(1-nitro-2-naphthyl)oxy]acetate in storage
Technical Support Center: Stability & Handling of Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the complex physicochemical challenges associated with Ethyl [(1-nitro-2-naphthyl)oxy]acetate (CAS: 893774-43-1).
This compound presents a dual-threat degradation profile: the hydrolytic lability of its ethyl ester linkage and the energetic, potentially autocatalytic thermal decomposition inherent to its nitroaromatic core. This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to ensure the scientific integrity of your storage and scale-up workflows.
I. Diagnostic Troubleshooting & FAQs
Q1: We are observing a steady decline in assay purity (via HPLC) after storing the compound at room temperature for three months. What is the primary degradation mechanism? Analysis & Causality: The most likely culprit is ester hydrolysis . While the ether linkage at the 2-position of the naphthalene ring is relatively robust, the ethyl ester is highly susceptible to nucleophilic attack by ambient moisture[1]. Water molecules cleave the ester bond, yielding [(1-nitro-2-naphthyl)oxy]acetic acid and ethanol. This reaction is accelerated by ambient heat and any trace acidic or basic impurities left over from synthesis. Resolution: Transition the storage protocol to strict anhydrous conditions. The compound must be stored at -20°C in a desiccated environment. Before opening, the container must be allowed to fully equilibrate to room temperature to prevent atmospheric condensation from introducing moisture[1].
Q2: During a forced degradation and melt-profile study, our sample underwent a sudden, violent exothermic event. Why did this happen, and how do we predict it?
Analysis & Causality: You have triggered a thermal runaway associated with the nitroaromatic moiety. The C-NO₂ bond possesses a high bond-dissociation energy (approximately 297 ± 17 kJ/mole)[2]. However, once the thermal onset temperature (
Q3: How does scale-up affect the thermal stability of this compound?
Analysis & Causality: At the lab scale, the high surface-area-to-volume ratio allows for efficient heat dissipation. At the pilot scale, heat transfer becomes inefficient. A slow, latent rate of ester hydrolysis or minor nitro-reduction can generate localized heat pockets (akin to slow decomposition) that cannot escape, eventually pushing the bulk material past its critical temperature of self-acceleration (
II. Mechanistic Visualizations
The following diagrams map the logical relationships between environmental triggers and the compound's degradation pathways, as well as the recommended handling workflow.
Caption: Degradation pathways: Ester hydrolysis vs. thermal nitroaromatic decomposition.
Caption: Step-by-step workflow for the thermal profiling and safe storage of nitroaromatics.
III. Quantitative Data & Parameters
To establish a baseline for quality control, compare your internal analytical results against the established thermo-kinetic parameters typical for nitroaromatic esters.
Table 1: Storage Conditions and Impact on Stability
| Storage Condition | Primary Degradation Risk | Estimated Shelf-Life | Recommendation |
| Ambient (25°C, >50% RH) | Rapid ester hydrolysis | < 3 months | Not Recommended. Moisture drives nucleophilic attack. |
| Refrigerated (4°C, sealed) | Slow hydrolysis, condensation risk | 6 - 12 months | Acceptable for short-term active use. |
| Desiccated (-20°C, Argon) | Negligible | > 24 months | Optimal. Suppresses both thermal and hydrolytic kinetics. |
| Elevated Heat (>150°C) | Autocatalytic thermal runaway | Minutes | Critical Hazard. Exceeds critical temperature ( |
Table 2: Key Thermo-Kinetic Parameters for Hazard Assessment
| Parameter | Analytical Method | Significance in Storage & Scale-up |
| DSC (High-Pressure Crucible) | The temperature at which exothermic decomposition begins. Must be >50°C above max process temp[6]. | |
| DSC (Multiple Heating Rates) | Determines the energy barrier for decomposition. Calculated via Kissinger or Ozawa methods[4]. | |
| Moisture Content | Karl Fischer Titration | Must be <100 ppm to prevent long-term hydrolytic degradation of the ester[7]. |
IV. Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as closed-loop, self-validating systems. Every test includes an internal control to verify the integrity of the data before proceeding to handling or scale-up.
Protocol 1: Thermal Hazard Assessment via Differential Scanning Calorimetry (DSC)
Purpose: To identify the exothermic onset temperature (
-
System Validation: Run a high-purity Indium standard. Verify that the melting point is 156.6°C ± 0.5°C and the heat of fusion is 28.45 J/g. Do not proceed if calibration fails.
-
Sample Preparation: Weigh 2.0 to 5.0 mg of Ethyl[(1-nitro-2-naphthyl)oxy]acetate into a gold-plated, high-pressure crucible. Causality: Gold ensures chemical inertness, and the high-pressure seal suppresses sample evaporation, ensuring the DSC strictly measures the thermal decomposition process rather than endothermic phase changes[6].
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative artifacts.
-
Kinetic Profiling: Perform dynamic temperature scans using at least three different linear heating rates (e.g.,
= 2.0, 5.0, and 10.0 °C/min) from 25°C to 400°C[4]. -
Data Processing: Extract the peak exothermic temperatures (
) for each heating rate. Plot versus (Kissinger method) to derive the activation energy ( ). -
Safety Margin Calculation: Set the absolute maximum storage/processing temperature to at least 50°C below the
observed at the lowest heating rate.
Protocol 2: Moisture-Free Aliquoting and Storage Workflow
Purpose: To completely arrest ester hydrolysis and prevent atmospheric moisture contamination during routine handling[1].
-
Equilibration (Critical Step): Remove the bulk container from the -20°C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for exactly 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric water vapor onto the compound, instantly initiating hydrolysis[1].
-
Inert Transfer: Transfer the equilibrated, sealed vial into a glovebox purged with Argon (Relative Humidity < 1%).
-
Aliquoting: Divide the bulk powder into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated exposure to ambient air, while amber glass prevents potential photo-reduction of the nitro group.
-
Sealing & Storage: Seal the vials with PTFE-lined caps, wrap the seals tightly with Parafilm, and store immediately at -20°C.
-
Workflow Validation: Prepare one "dummy" vial containing a known mass of anhydrous silica gel alongside the compound. After 30 days of storage, perform a Karl Fischer titration on the silica. If moisture exceeds 100 ppm, the sealing protocol is compromised and must be audited.
V. References
-
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method Source: ResearchGate URL:[Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry Source: ACS Publications (Organic Process Research & Development) URL:[Link]
-
Long-Term Thermal Stabilization of Poly(Lactic Acid) Source: PubMed Central (PMC) URL:[Link]
-
Thermal Analysis: Stability, Decomposition, and Material Properties Source: Lab Manager URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 7. Long-Term Thermal Stabilization of Poly(Lactic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Nitro-2-Naphthol Contaminants
Current Status: Online | Specialist: Senior Application Scientist Dr. Aris Ticket ID: #PUR-1N2N-001 Subject: Removal of unreacted 1-nitro-2-naphthol from reaction mixtures.[1]
Executive Summary
You are encountering persistent yellow/orange coloration or streaking on TLC plates in your final product. This is characteristic of unreacted 1-nitro-2-naphthol .[1] Due to its intramolecular hydrogen bonding and moderate acidity (
This guide provides a self-validating purification protocol based on chemoselective deprotonation (The "Red-Shift" Protocol) and modified chromatography .[1]
Module 1: The "Red-Shift" Extraction Protocol
Applicability: Use this when your final product is neutral (e.g., ethers, esters) or basic (e.g., amines). Mechanism: 1-nitro-2-naphthol is a weak acid.[1] While its intramolecular hydrogen bond stabilizes the neutral form, exposure to a sufficiently strong base converts it into the water-soluble nitronaphtholate anion .[1]
The Self-Validating Signal:
-
Neutral State (Organic Layer): Yellow/Orange.[2]
-
Anionic State (Aqueous Layer): Deep Red/Orange.
-
Validation: The extraction is complete only when the organic layer loses its yellow hue and the aqueous washes run clear.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in a non-polar solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.
-
Note: Avoid Diethyl Ether if possible, as nitrophenols can sometimes be surprisingly soluble in wet ether layers.
-
-
The Base Choice (Critical):
-
Do NOT use Sodium Bicarbonate (
). Its pH (~8.5) is often insufficient to fully break the intramolecular H-bond and deprotonate the impurity ( ). -
Use 1M Sodium Hydroxide (NaOH) or 10% Potassium Carbonate (
).
-
-
The "Red-Shift" Wash:
-
Add the base solution to the separatory funnel.
-
Shake vigorously for at least 2 minutes . (Kinetic barrier: The H-bond must be broken).[1]
-
Observe: The aqueous layer should turn deep red (formation of the nitronaphtholate salt).
-
-
Iterative Cycle:
-
Drain the red aqueous layer.
-
Repeat the wash with fresh base until the aqueous layer remains colorless and the organic layer is pale/clear.
-
-
Acidic Workup (If Product is an Amine):
-
If your product is an amine, it may partially partition into the organic layer. To prevent loss, perform a "Back-Extraction": Acidify the combined red aqueous extracts (carefully!) and re-extract with DCM.[1] However, this returns the impurity. Only do this if you suspect product loss, and verify by TLC.
-
Visualization: The Extraction Decision Logic
Figure 1: Decision tree for the "Red-Shift" extraction protocol. Note the critical check for product acidity.
Module 2: Chromatographic Cleanup (The "Anti-Streak" Method)
Applicability: Use this when the product is acid-sensitive, or if the extraction failed to remove trace levels (yellow tint remains). The Issue: 1-nitro-2-naphthol is acidic.[1][3][4] On standard silica gel, it interacts strongly with silanol groups, causing it to "streak" or "tail" across the column, potentially contaminating fractions that should be pure.
Troubleshooting Protocol
-
Mobile Phase Modification:
-
TLC Visualization:
Module 3: Recrystallization (Final Polish)
Applicability: For scaling up or achieving >99% purity. Solvent Selection: The goal is to find a solvent where the impurity stays in the mother liquor.
| Solvent System | Suitability | Notes |
| Ethanol / Water | High | Dissolve in hot ethanol; add water until turbid.[1] Cool slowly. The impurity is more soluble in the aqueous-alcoholic mother liquor.[1] |
| Toluene | Medium | Good for non-polar products. Nitronaphthols are moderately soluble in cold toluene. |
| Acetic Acid | Specialist | Historic method for purifying nitronaphthols directly, but difficult to remove from final product. |
Data & Properties Reference
| Property | Value | Implication for Purification |
| Molecular Formula | MW: 189.17 g/mol | |
| Physical State | Yellow to Orange Needles | Visual detection is easy.[1] |
| ~6.3 - 7.5 (Predicted) | Requires pH > 10 for efficient extraction (Carbonate/Hydroxide). | |
| Solubility (Water) | Insoluble | Partitions to organic layer unless ionized. |
| Solubility (Base) | High (Red Solution) | Basis for the "Red-Shift" extraction. |
Frequently Asked Questions (FAQs)
Q: I washed with saturated sodium bicarbonate, but the yellow color persists. Why?
A: Sodium bicarbonate (pH ~8.5) is a weak base. 1-nitro-2-naphthol has a
Q: My product is also a phenol. Can I still use the base wash? A: No. If your product is a phenol (e.g., 2-naphthol derivative), it will also deprotonate and move into the aqueous layer. In this case, rely on Module 2 (Acidified Chromatography) or recrystallization.
Q: I am reducing 1-nitro-2-naphthol to 1-amino-2-naphthol. How do I remove unreacted starting material? A: This is a classic separation. The product (amine) is basic/amphoteric; the impurity (nitro) is acidic.
-
Dissolve mixture in dilute acid (HCl). The Amine goes into water; the Nitro stays in organic.
-
Separate layers. Keep the aqueous layer.
-
Wash the aqueous layer with organic solvent to remove trapped Nitro.
-
Basify the aqueous layer (carefully) to precipitate/extract the pure Amine.
References
-
PubChem. (n.d.). 1-Nitro-2-naphthol (Compound).[1][2][3][4][6][7][8][9][10] National Library of Medicine. Retrieved March 1, 2026, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved March 1, 2026, from [Link]
Sources
- 1. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 10. 1-Nitroso-2-naphthol | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation and assignment for Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Topic: 1H NMR Interpretation and Assignment for Ethyl [(1-nitro-2-naphthyl)oxy]acetate Content Type: Publish Comparison Guide
Executive Summary
This guide provides a definitive structural assignment for Ethyl [(1-nitro-2-naphthyl)oxy]acetate , a key intermediate often encountered in the synthesis of azo dyes and pharmaceutical precursors. Unlike standard spectral lists, this document focuses on comparative validation —distinguishing the target product from its starting material (1-nitro-2-naphthol) and potential hydrolysis byproducts (free acid).
The structural elucidation relies on identifying three distinct spectral zones: the aliphatic ester chain, the isolated methylene linker, and the highly substituted naphthalene core, which exhibits a characteristic "peri-effect" deshielding.
Part 1: Experimental Workflow & Logic
The following workflow illustrates the path from crude synthesis to validated spectral data. This process ensures that the sample analyzed is representative of the target molecule, minimizing artifacts from residual solvents or unreacted precursors.
Figure 1: Operational workflow for the synthesis and spectroscopic validation of the target ether.
Part 2: Comparative Analysis (Product vs. Alternatives)
In drug development and organic synthesis, the primary challenge is not just assigning peaks, but proving purity against specific impurities.
Comparison 1: Target Product vs. Precursor (1-Nitro-2-naphthol)
The most common impurity is unreacted starting material. The 1H NMR spectrum provides two "Go/No-Go" checkpoints to confirm the success of the Williamson ether synthesis.
| Feature | Precursor: 1-Nitro-2-naphthol | Product: Ethyl [(1-nitro-2-naphthyl)oxy]acetate | Interpretation |
| Hydroxyl Proton | Absent | The precursor's OH is involved in a strong intramolecular H-bond with the nitro group, pushing it far downfield. Its disappearance confirms alkylation. | |
| Aliphatic Region | Silent (No signals < 7.0 ppm) | Three distinct signals (1.2, 4.2, 4.8 ppm) | Appearance of the ethyl ester and methylene linker confirms the attachment of the side chain. |
Comparison 2: Target Product vs. Hydrolysis Byproduct (Free Acid)
If the ester hydrolyzes during workup (common in basic conditions), the ethyl signals will vanish.
-
Target (Ester): Quartet at
4.2 ppm + Triplet at 1.2 ppm. -
Alternative (Acid): Loss of ethyl signals; appearance of a broad carboxylic acid singlet (
10-12 ppm).
Part 3: Detailed Structural Assignment
The Molecule
Structure: Naphthalene ring substituted at C1 (
1H NMR Assignment Table (Solvent:
, 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Reasoning |
| 8.75 - 8.85 | Doublet (d) | 1H | H-8 (Ar-H) | Peri-Deshielding: This proton is spatially proximate to the |
| 7.95 - 8.05 | Doublet (d) | 1H | H-4 (Ar-H) | Electronic Withdrawal: Para to the nitro group (via resonance path C1-C2-C3-C4 is blocked, but induction is strong). Also adjacent to the ring fusion. |
| 7.80 - 7.90 | Doublet (d) | 1H | H-5 (Ar-H) | Typical |
| 7.60 - 7.70 | Multiplet (m) | 2H | H-6, H-7 | The |
| 7.30 - 7.40 | Doublet (d) | 1H | H-3 (Ar-H) | Shielding Effect: Ortho to the electron-donating alkoxy group ( |
| 4.85 | Singlet (s) | 2H | Deshielding Zone: Flanked by two electron-withdrawing groups: the phenoxy oxygen and the carbonyl of the ester. This appears as a sharp singlet. | |
| 4.25 | Quartet (q) | 2H | Typical ethyl ester methylene signal. Coupled to the methyl group ( | |
| 1.28 | Triplet (t) | 3H | Typical ethyl ester methyl signal. |
Note on Coupling Constants (
): Aromatic doublets (H3, H4, H5, H8) typically exhibit ortho-coupling ofHz. Meta-coupling ( Hz) may be resolved in high-field instruments (>500 MHz).
Part 4: Experimental Protocol
To generate the sample for the assignment above, follow this standardized synthesis and preparation protocol.
1. Synthesis (Williamson Etherification)
-
Reagents: Dissolve 1-nitro-2-naphthol (1.0 eq) in anhydrous Acetone or DMF .
-
Base: Add anhydrous Potassium Carbonate (
) (1.5 eq). Stir for 15 minutes to generate the phenoxide anion (color change to deep red/orange is typical). -
Alkylation: Add Ethyl Bromoacetate (1.2 eq) dropwise.
-
Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Product will be less polar (higher
) than the starting naphthol.
2. Sample Preparation for NMR
-
Isolation: Evaporate solvent. Partition residue between Ethyl Acetate and Water. Wash organic layer with 1M NaOH (to remove unreacted starting naphthol—critical for clean spectra). Dry over
. -
Solvent Choice: Use Chloroform-d (
) .-
Why? The compound is moderately polar.
provides excellent solubility and prevents the peak broadening often seen with DMSO- due to viscosity.
-
-
Concentration: Dissolve ~10-15 mg of purified solid in 0.6 mL
. Filter through a cotton plug into the NMR tube to remove suspended inorganic salts.
References
-
National Institutes of Health (PubChem). (2025). 1-Nitro-2-naphthol Compound Summary. Retrieved from [Link]
-
Majerz, I., & Dziembowska, T. (2017).[1] Aromaticity of peri- and para-Substituted Naphthalene-1-carbaldehyde.[1] Comparison with 1-Nitronaphthalene. Journal of Physical Chemistry A. Retrieved from [Link]
-
Organic Syntheses. (1941). Synthesis of 1-Nitro-2-naphthol. Coll. Vol. 1, p.411. Retrieved from [Link]
Sources
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns: A Comparative Guide on Ethyl[(1-nitro-2-naphthyl)oxy]acetate and Structural Analogs
Executive Summary
In early-stage drug discovery, the accurate structural elucidation of complex synthetic building blocks is paramount. Ethyl[(1-nitro-2-naphthyl)oxy]acetate is a highly versatile intermediate, frequently utilized in the synthesis of biologically active heterocycles such as indolo[1,2-c]quinazolines[1]. However, its dual functionalization—a nitro group and an oxyacetate ethyl ester on a rigid naphthalene backbone—creates complex, competing fragmentation pathways during tandem mass spectrometry (MS/MS).
This guide objectively compares the electrospray ionization (ESI) HRMS fragmentation performance of Ethyl[(1-nitro-2-naphthyl)oxy]acetate against two structural alternatives: Ethyl[(2-naphthyl)oxy]acetate (lacking the nitro group) and 1-nitro-2-naphthol (lacking the ester group). By isolating these functional groups, we provide a definitive roadmap for spectral interpretation.
Mechanistic Causality in High-Resolution Mass Spectrometry
To avoid misidentifying isobaric interferences, scientists must understand the causality behind the fragmentation of nitroaromatic ethers.
The Nitro-Nitrite Rearrangement (The Nitro Effect)
Nitroaromatic compounds do not simply cleave at the C-N bond. Upon collisional activation in the mass spectrometer, the molecular ion undergoes a well-documented isomerization from a nitro (
Ether and Ester Cleavages (The Oxyacetate Effect)
Concurrently, the aryl ether linkage and the ethyl acetate moiety undergo predictable, competitive cleavages. Aryl ethers typically exhibit C-O cleavage, while the ester group undergoes α-cleavage, resulting in the loss of an ethoxy radical (•
Caption: MS/MS fragmentation pathways of Ethyl[(1-nitro-2-naphthyl)oxy]acetate.
Comparative Fragmentation Analysis
To objectively evaluate the diagnostic utility of these fragments, we compare the target compound against two structural analogs. This comparative approach isolates the spectral contribution of each functional group.
Data Presentation: Quantitative MS/MS Profiles
The following table summarizes the theoretical exact masses and the primary diagnostic fragments observed under positive ESI conditions ([M+H]+).
| Compound | Molecular Formula | Exact Mass[M+H]+ | Primary Diagnostic Fragment | Secondary Diagnostic Fragment | Structural Implication |
| Ethyl[(1-nitro-2-naphthyl)oxy]acetate | 276.0872 Da | m/z 246.0811 (-NO) | m/z 189.0426 (-Ester) | Confirms the presence of both proximal nitro and ester groups. | |
| Alternative A: Ethyl [(2-naphthyl)oxy]acetate | 231.1021 Da | m/z 186.0681 (-OEt) | m/z 144.0575 (-Ester) | Lacks the m/z -30 Da loss, confirming the absence of the nitro-nitrite rearrangement. | |
| Alternative B: 1-nitro-2-naphthol | 190.0504 Da | m/z 160.0443 (-NO) | m/z 144.0575 (- | Exhibits nitro loss but lacks the characteristic -45 Da α-cleavage of the ester. |
Key Insight: The target compound's unique signature is the sequential loss of NO followed by the cleavage of the ether bond. Alternative A and Alternative B only exhibit half of this diagnostic profile, proving that the intact molecule can be definitively identified without ambiguity.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system . It incorporates an internal System Suitability Test (SST) and a collision energy ramp to prove that the observed fragments are derived from the parent ion and are not in-source artifacts.
Step 1: System Suitability & Sample Preparation
-
SST Preparation: Prepare a 1 µg/mL solution of 4-nitrophenol in Acetonitrile (ACN) to verify the instrument's capability to capture the •NO loss[2].
-
Analyte Preparation: Dissolve Ethyl[(1-nitro-2-naphthyl)oxy]acetate in LC-MS grade ACN to a final concentration of 1 µg/mL.
-
Matrix Blank: Prepare a vial of pure ACN to run prior to the sample to rule out column carryover.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
Step 3: Orbitrap HRMS Parameters (The Energy Ramp)
Why an energy ramp? HCD at a single collision energy may over-fragment the molecule, destroying the intermediate nitrite isomer.
-
Ionization: ESI Positive Mode. Spray voltage: 3.5 kV. Capillary temperature: 320°C.
-
MS1 Resolution: 70,000 FWHM. Mass tolerance: < 5 ppm.
-
MS2 (HCD Ramp): Acquire parallel MS/MS spectra at 20 eV, 30 eV, and 40 eV .
-
Validation Check: At 20 eV, the m/z 246.08 (-NO) should dominate. At 40 eV, the m/z 189.04 (-Ester) should become the base peak.
-
Step 4: Data Processing
Filter the MS2 spectra for the exact mass transitions (± 5 ppm). Confirm that the precursor ion (m/z 276.0872) is present in the MS1 scan at 0 eV, proving the molecule did not undergo thermal degradation in the heated ESI source.
Caption: Self-validating LC-HRMS experimental workflow for structural elucidation.
Conclusion
By comparing Ethyl[(1-nitro-2-naphthyl)oxy]acetate with its structural analogs, it becomes evident that its MS/MS profile is a composite of two distinct chemical mechanisms: the nitro-nitrite rearrangement and ester α-cleavage. Utilizing a self-validating HCD energy ramp ensures that researchers can confidently map these pathways, preventing misidentification during the synthesis of advanced pharmaceutical intermediates.
References
-
[1] Synthesis of some new mono, bis-indolo[1, 2-c]quinazolines. SciSpace. Available at:
-
[4] Mass Spectrometry Fragmentation Patterns. Scribd. Available at:
-
[2] Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at:
-
[3] Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples. PubMed. Available at:
Sources
- 1. scispace.com [scispace.com]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic fragmentations of nitroaromatic compounds (NACs) in Orbitrap HCD and integrated strategy for recognition of NACs in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
Unambiguous Structural Validation of Ethyl[(1-nitro-2-naphthyl)oxy]acetate: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol
Executive Summary
In the structural validation of sterically hindered organic molecules, relying solely on solution-state spectroscopic methods can lead to ambiguous conformational assignments. For Ethyl[(1-nitro-2-naphthyl)oxy]acetate , the severe steric congestion between the bulky 1-nitro group and the 2-oxyacetate chain on the rigid naphthalene backbone creates a complex 3D architecture. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), demonstrating why SCXRD remains the gold standard for absolute structural elucidation. Furthermore, we provide a self-validating, step-by-step SCXRD methodology tailored for small organic molecules.
The Structural Challenge: Steric Congestion
Understanding the exact spatial arrangement of Ethyl[(1-nitro-2-naphthyl)oxy]acetate is critical for predicting its reactivity and target-binding affinity. The primary challenge lies in the dihedral angle between the plane of the naphthyl ring and the nitro group, as well as the out-of-plane twisting of the flexible ethyl acetate moiety.
-
The Causality of Ambiguity: In solution, rapid bond rotation and conformational averaging often blur the precise spatial boundaries of these functional groups. While NOESY (Nuclear Overhauser Effect Spectroscopy) can estimate interatomic distances, it cannot definitively lock the molecule into its lowest-energy solid-state conformation[1]. To unambiguously resolve this steric clash, a technique that maps exact electron density in a static lattice is required[2].
Comparative Analysis: SCXRD vs. Spectroscopic Alternatives
To select the optimal analytical technique, one must weigh the need for absolute 3D coordinates against sample requirements and state conditions.
Table 1: Comparative Performance for Structural Validation of Sterically Hindered Naphthyls
| Analytical Feature | Single-Crystal XRD (SCXRD) | Solution-State NMR (1H/13C/2D) | High-Resolution MS |
| Primary Data Output | Absolute 3D atomic coordinates & electron density[2] | Chemical shifts, coupling constants, relative connectivity[1] | Exact molecular weight & fragmentation patterns |
| Stereochemistry Resolution | Direct visualization (Unambiguous) | Indirect (Inferred via NOE distances)[3] | None |
| Intermolecular Interactions | High precision (H-bonding, π-π stacking) | Limited (Solvent-dependent) | None (Gas-phase) |
| Sample Requirements | 0.1 – 0.3 mm single crystal[4] | 1 – 10 mg (dissolved in deuterated solvent) | < 1 µg |
| Limitations | Requires high-quality crystal growth[5] | Cannot resolve static dihedral angles in rapid equilibrium[1] | Destructive; no spatial data |
Verdict: While NMR and MS are indispensable for routine purity checks and bulk connectivity, SCXRD is the only method capable of providing a self-validating, mathematically rigorous 3D model of Ethyl[(1-nitro-2-naphthyl)oxy]acetate's exact conformation[2].
Self-Validating Methodology: SCXRD Protocol
A robust SCXRD experiment is inherently self-validating; the final structural model must mathematically converge with the raw diffraction data. Below is the step-by-step methodology for executing this workflow.
Step 1: Crystal Growth and Selection
-
Procedure: Dissolve ~10 mg of high-purity Ethyl[(1-nitro-2-naphthyl)oxy]acetate in a minimal volume of a binary solvent system (e.g., ethyl acetate/hexanes). Pierce the cap with a needle to allow for slow evaporation at room temperature.
-
Causality: Slow evaporation reduces the rate of nucleation, favoring the thermodynamic growth of a single, highly ordered crystal lattice rather than kinetic microcrystalline powder[5].
-
Selection: Under a polarized light microscope, select an unfractured, optically clear crystal measuring between 0.1 and 0.3 mm[6].
-
Causality: Crystals within this size range optimally intersect the X-ray beam (typically ~0.3 mm in diameter) without causing severe absorption artifacts that skew intensity data[4].
Step 2: Cryogenic Mounting and Data Collection
-
Procedure: Coat the selected crystal in paratone oil, mount it on a cryo-loop, and immediately transfer it to the diffractometer's goniometer under a stream of liquid nitrogen (100 K). Expose the crystal to a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å).
-
Causality: Why 100 K? Cryo-cooling drastically reduces the thermal vibrations (thermal ellipsoids) of the atoms. For Ethyl [(1-nitro-2-naphthyl)oxy]acetate, the terminal ethyl group and the oxygen atoms of the nitro group are highly susceptible to rotational disorder at room temperature. Freezing the lattice ensures sharp, high-resolution diffraction spots[2]. The diffraction pattern is generated when the incident X-rays satisfy Bragg's Law (
)[6].
Step 3: Structure Solution and Refinement
-
Procedure: Integrate the diffraction frames and solve the phase problem using Direct Methods (e.g., SHELXT). Refine the preliminary model using full-matrix least-squares on
(e.g., SHELXL). -
Self-Validation Criteria: The system validates itself through statistical convergence. A successful refinement must yield an R1 factor < 0.05 (5%) and a Goodness-of-Fit (GoF) ≈ 1.0 [2]. If the R1 factor remains high, it objectively indicates that the proposed structural model does not match the empirical electron density, forcing the scientist to re-evaluate for issues like twinning or solvent masking.
Workflow Visualization
Fig 1: Step-by-step SCXRD structural validation workflow for small organic molecules.
Causality in Data Interpretation
Upon successful refinement, the resulting Crystallographic Information File (CIF) provides the definitive answer to the structural challenge. By analyzing the SCXRD data, researchers can objectively measure the dihedral angle between the nitro group and the naphthyl plane. If the angle deviates significantly from 0° or 180°, it proves that the steric bulk of the adjacent oxyacetate group forces the nitro group out of conjugation with the aromatic ring. This precise geometric data is invaluable for computational chemists modeling the molecule's highest Occupied Molecular Orbital (HOMO) and predicting its downstream pharmacological behavior.
References
-
(IUCr) How to grow crystals for X-ray crystallography Source: International Union of Crystallography (iucr.org) URL:[Link][5]
-
Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals (iucr.org) URL:[Link][4]
-
Comparison of NMR and X-ray crystallography Source: Birkbeck, University of London (bbk.ac.uk) URL:[Link][1]
-
Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure (creative-biostructure.com) URL:[Link][3]
-
Single-crystal X-ray Diffraction Source: Science Education Resource Center at Carleton College (carleton.edu) URL:[Link][6]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: Creative Biostructure (creative-biostructure.com) URL:[Link][2]
Sources
Elemental analysis and characterization data for Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Executive Summary & Application Context
Ethyl [(1-nitro-2-naphthyl)oxy]acetate is a specialized synthetic intermediate primarily utilized in the development of benzo[f]chromanones, heterocyclic pharmaceutical scaffolds, and N-substituted amino acid analogs. Its structural significance lies in the 1-nitro substituent , which introduces strong electronic withdrawal and steric hindrance compared to its non-nitrated analog, Ethyl (2-naphthyloxy)acetate.
This guide provides a technical comparison between the target compound and its non-nitrated control, establishing a self-validating framework for synthesis and characterization.
Synthesis Workflow & Causality
The synthesis relies on a Williamson etherification. Unlike simple phenols, the 1-nitro-2-naphthol substrate possesses an intramolecular hydrogen bond (between the nitro oxygen and hydroxyl proton) and significant steric bulk at the peri-position.
Experimental Logic:
-
Solvent Choice: Anhydrous Acetone or DMF is required. Acetone is preferred for ease of workup, but DMF may be necessary to break the intramolecular H-bond of the nitro-naphthol.
-
Base: Anhydrous Potassium Carbonate (
) is selected over stronger bases (like NaH) to prevent side reactions with the nitro group or ester hydrolysis. -
Stoichiometry: A slight excess (1.1 eq) of Ethyl bromoacetate drives the reaction to completion despite the deactivated nucleophile.
Workflow Diagram
Figure 1: Step-by-step synthesis and purification workflow for the target ether derivative.
Comparative Characterization Data
The following table contrasts the target compound with its direct non-nitrated analog. Use these values to validate successful nitration and alkylation.
Table 1: Physicochemical & Spectroscopic Comparison
| Feature | Target: Ethyl [(1-nitro-2-naphthyl)oxy]acetate | Control: Ethyl (2-naphthyloxy)acetate |
| Formula | ||
| Mol.[1][2][3][4][5][6][7][8][9] Weight | 275.26 g/mol | 230.26 g/mol |
| Appearance | Yellow crystalline solid | White/Colorless crystalline solid |
| Melting Point | > 80°C (Predicted higher due to polarity) | 37–38°C [1] |
| Electronic Effect | Strong Electron Withdrawing ( | Electron Donating (Ether oxygen only) |
| IR: Carbonyl | 1735–1755 cm⁻¹ (Ester C=O) | 1730–1750 cm⁻¹ (Ester C=O) |
| IR: Nitro | 1530 cm⁻¹ (asym), 1350 cm⁻¹ (sym) | Absent |
| 1H NMR (Ar-H) | Deshielded multiplets (7.5–8.2 ppm) | Multiplets (7.1–7.8 ppm) |
| 1H NMR (O-CH2) | Singlet, ~4.8–4.9 ppm (Deshielded) | Singlet, ~4.7 ppm |
Elemental Analysis (Theoretical Validation)
For
-
Carbon (%): 61.09
-
Hydrogen (%): 4.76
-
Nitrogen (%): 5.09
-
Oxygen (%): 29.06
Note: Experimental values should be within ±0.4% of theoretical values to confirm purity.
Experimental Protocols
Protocol A: Synthesis of Ethyl [(1-nitro-2-naphthyl)oxy]acetate
Objective: Alkylation of the deactivated 1-nitro-2-naphthol hydroxyl group.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 1-nitro-2-naphthol (1.89 g, 10 mmol) in anhydrous acetone (50 mL).
-
Note: If solubility is poor, add DMF (5-10 mL) as a co-solvent.
-
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (2.76 g, 20 mmol). Stir at room temperature for 15 minutes. The mixture may darken as the phenoxide anion forms. -
Alkylation: Add Ethyl bromoacetate (1.22 mL, 11 mmol) dropwise via syringe.
-
Reaction: Reflux the mixture at 60°C for 8–12 hours.
-
Validation: Monitor by TLC (Solvent: Hexane/Ethyl Acetate 7:3). The starting material (
) should disappear, replaced by the less polar ester product ( ).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (
, excess ). -
Evaporate the solvent under reduced pressure.[6]
-
-
Purification: Recrystallize the crude yellow residue from Ethanol or an Ethyl Acetate/Hexane mixture to obtain yellow needles.
Protocol B: Characterization Strategy
Objective: Confirm structure and rule out O-alkylation vs. C-alkylation side products.
-
IR Spectroscopy (KBr Pellet):
-
Look for the disappearance of the broad -OH stretch (3200-3500 cm⁻¹) present in the precursor.
-
Confirm the appearance of the Ester C=O (sharp, ~1750 cm⁻¹) and Nitro bands (1530/1350 cm⁻¹).
-
-
1H NMR (CDCl3, 400 MHz):
-
Ethyl Group: Identify the triplet (~1.3 ppm) and quartet (~4.2 ppm).
-
Linker: The
protons appear as a distinct singlet. In the nitro-derivative, this peak is often shifted downfield (4.8–4.9 ppm) compared to the non-nitro analog due to the anisotropic effect of the peri-nitro group [2]. -
Aromatic Region: Integrate to ensure 6 protons. The proton at the 3-position (ortho to the ether) will show a specific doublet coupling.
-
References
-
PubChem. (n.d.). 2-Ethoxynaphthalene (Nerolin II) Physical Properties. National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Thamotharan, S., et al. (2003).[2][3][4] 2-(2-Naphthyloxy)acetate derivatives. II. A new class of antiamnesic agents.[3][4] Acta Crystallographica Section C. Retrieved March 1, 2026, from [Link]
-
Rajasekaran, K., & Gnanasekaran, C. (1986). Reaction of ethyl bromoacetate with substituted naphthoate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Retrieved March 1, 2026, from [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. 2-(2-Naphthyloxy)acetate derivatives. I. A new class of antiamnesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(2-Naphthyloxy)acetate derivatives. II. A new class of antiamnesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 2-Naphthyl 2-(2-methylphenoxy)acetate | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. 2-Ethoxynaphthalene [drugfuture.com]
- 9. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing Cytotoxicity of Ethyl [(1-nitro-2-naphthyl)oxy]acetate Byproducts: A Comparative Technical Guide
Executive Summary & Strategic Context
Ethyl [(1-nitro-2-naphthyl)oxy]acetate (ENNOA) is frequently utilized as a synthetic intermediate or a photolabile precursor in chemical biology. However, its application in cell culture is complicated by the release of bioactive byproducts—specifically 1-nitro-2-naphthol —following intracellular esterase hydrolysis or photolysis.
This guide provides a rigorous framework for assessing the cytotoxicity of ENNOA and its metabolites. Unlike standard small molecules, nitro-aromatic compounds present unique challenges:
-
Assay Interference: The nitro group can non-enzymatically reduce tetrazolium salts (MTT/MTS), yielding false "viable" signals.
-
Metabolic Activation: Toxicity is often delayed, requiring metabolic reduction of the nitro group to reactive nitroso- or hydroxylamino-intermediates.
This guide compares ENNOA assessment strategies against standard protocols, advocating for a multi-parametric approach over reliance on single-endpoint colorimetric assays.
Mechanistic Profiling: The Toxicity Pathway
To accurately assess toxicity, one must understand the degradation cascade. ENNOA is not the sole toxicant; it is a prodrug-like precursor.
Degradation Pathway Diagram
The following diagram illustrates the conversion of ENNOA into its primary cytotoxic byproduct, 1-nitro-2-naphthol, and subsequent ROS generation.
Figure 1: Metabolic activation pathway of ENNOA. Intracellular esterases cleave the ethyl ester, releasing 1-nitro-2-naphthol, which undergoes nitro-reduction to generate ROS and DNA-damaging species.
Comparative Analysis: Assay Selection Guide
The most common error in assessing nitro-aromatic cytotoxicity is the exclusive use of MTT assays. The table below compares the reliability of standard assays for ENNOA.
Table 1: Comparative Reliability of Cytotoxicity Assays for Nitro-Naphthyls
| Assay Type | Target Mechanism | Reliability for ENNOA | Critical Analysis |
| MTT (Tetrazolium) | Mitochondrial Reductase | Low / Risky | False Positives: Nitro groups can chemically reduce MTT to formazan without cells, masking toxicity [1]. |
| Resazurin (AlamarBlue) | Metabolic Reduction | Medium | Less susceptible to chemical reduction than MTT, but fluorescence quenching by naphthol derivatives is possible. |
| ATP (Luminescence) | Cellular ATP Content | High | Recommended Standard. No chemical interference with the luciferase reaction. Directly correlates with cell health.[1] |
| LDH Release | Membrane Integrity | High | Measures necrosis (late-stage toxicity). Excellent for confirming results from ATP assays. |
| Real-Time Impedance | Cell Adherence | High | Label-free. Best for tracking the kinetics of toxicity (immediate vs. delayed). |
Validated Experimental Protocol
This protocol uses a Dual-Endpoint Strategy (ATP + LDH) to eliminate false positives common with nitro compounds.
Reagents & Controls
-
Test Compound: Ethyl [(1-nitro-2-naphthyl)oxy]acetate (Dissolved in DMSO).
-
Positive Control: 1-Nitronaphthalene (Structural analog, known respiratory toxin) or Doxorubicin (General cytotoxic agent).
-
Negative Control: 0.1% DMSO (Vehicle).
-
Interference Control (Crucial): Cell-free media + Test Compound (to check for assay cross-reactivity).
Step-by-Step Workflow
Step 1: Preparation of Stock Solutions Dissolve ENNOA in DMSO to 100 mM. Prepare serial dilutions in culture media immediately before use. Note: Keep solutions protected from light to prevent premature photolysis.
Step 2: Cell Seeding Seed cells (e.g., HepG2 or A549) at 5,000 cells/well in 96-well white-walled plates (for ATP) and clear plates (for microscopy/LDH). Incubate for 24h.
Step 3: Treatment & Interference Check
-
Experimental Wells: Add ENNOA (0.1 µM – 100 µM).
-
Cell-Free Control: Add ENNOA (100 µM) to media without cells.
-
Incubation: 24h to 48h.
Step 4: Dual-Assay Execution
-
Supernatant Collection: Transfer 50 µL of supernatant to a fresh plate for LDH Assay (measures membrane rupture).
-
ATP Quantification: Add equal volume of CellTiter-Glo® (or equivalent) to the remaining cells. Shake for 2 min. Read Luminescence.
Step 5: Data Normalization
Workflow Visualization
Figure 2: Self-validating workflow. The split-sample design ensures that metabolic data (ATP) is corroborated by physical damage markers (LDH), ruling out chemical interference.
Interpreting Results & Troubleshooting
The "Nitro Effect" (Troubleshooting Table)
| Observation | Interpretation | Action |
| High Viability (MTT) but High LDH release | False Negative. The nitro group is reducing MTT, masking cell death. | Discard MTT data. Rely on ATP/LDH. |
| Low ATP but Low LDH release | Growth Arrest. The compound is cytostatic (stops division) but not cytotoxic (killing). | Check cell cycle via Flow Cytometry. |
| Toxicity > 1-Nitronaphthalene | High Potency. The ester hydrolysis is likely concentrating the toxic naphthol intracellularly. | Titrate esterase inhibitors (e.g., BNPP) to confirm mechanism. |
Expected IC50 Ranges
Based on structural analogs (1-nitro-2-naphthol):
-
Sensitive Lines (HepG2): IC50 ≈ 10–50 µM.
-
Resistant Lines: IC50 > 100 µM.
-
Note: 1-nitro-2-naphthol is a potent uncoupler of oxidative phosphorylation; expect rapid ATP depletion before membrane rupture [2].
References
-
BenchChem. (2025). MTT assay protocol for 2'-Nitroflavone cytotoxicity: Interference of Nitro Compounds. Retrieved from
-
Kapuci, M., et al. (2014).[2][3] Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture.[2][3] Toxicology and Industrial Health. Retrieved from
-
Ulukaya, E., et al. (2004). The MTT assay yields a relatively lower result of growth inhibition than the ATP assay depending on the chemotherapeutic drugs tested.[4] Toxicology in Vitro.[4][5] Retrieved from
-
PubChem. (2025).[6] Ethyl [(1-nitro-2-naphthyl)oxy]acetate Compound Summary. National Library of Medicine. Retrieved from [7]
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- 6. Ethyl 2-((1-formyl-2-naphthalenyl)oxy)acetate | C15H14O4 | CID 738061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl ({1-[(E)-2-nitrovinyl]-2-naphthyl}oxy)acetate | C16H15NO5 | CID 684448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl [(1-nitro-2-naphthyl)oxy]acetate proper disposal procedures
An In-Depth Guide to the Proper Disposal of Ethyl [(1-nitro-2-naphthyl)oxy]acetate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ethyl [(1-nitro-2-naphthyl)oxy]acetate. As a trusted partner in your research, we aim to provide information that extends beyond product specifications to ensure the highest standards of laboratory safety and environmental responsibility. The procedures outlined herein are synthesized from established safety protocols for nitroaromatic compounds, naphthalene derivatives, and esters, providing a robust framework for managing this specific chemical waste.
Core Principle: Hazard-Based Waste Management
The foundation of safe chemical disposal lies in a thorough understanding of the compound's potential hazards. In the absence of a specific Safety Data Sheet (SDS) for Ethyl [(1-nitro-2-naphthyl)oxy]acetate, a conservative approach is mandatory. We must infer its hazard profile from its constituent chemical groups: a nitroaromatic naphthalene ring and an ethyl acetate ester chain .
-
Nitroaromatic Compounds: This class of chemicals is often associated with environmental toxicity, and many are known or suspected to be mutagenic or carcinogenic.[1] They can be reactive and are often combustible.[2]
-
Naphthalene Derivatives: Naphthalene itself is a combustible solid that produces flammable vapors when heated.[3][4]
-
Esters: Many simple esters are flammable liquids and can cause irritation to the skin and eyes.[5][6][7]
Based on this analysis, Ethyl [(1-nitro-2-naphthyl)oxy]acetate must be treated as a hazardous chemical waste with potential for toxicity, flammability, and reactivity.
Inferred Hazard Summary
| Hazard Class | Inferred Risk from Structural Components | Rationale |
| Health Hazard | Toxic, Irritant, Potential Carcinogen/Mutagen | Nitroaromatic compounds are frequently toxic and carry long-term health risks.[1] Esters can be irritants.[6] |
| Flammability | Combustible/Flammable | Naphthalene is a combustible solid, and many esters are flammable.[3][5] The compound should be kept away from ignition sources. |
| Reactivity | Potentially Reactive | Nitroaromatic compounds can react vigorously with reducing agents and may form explosive mixtures with bases.[8] Avoid mixing with incompatible materials. |
| Environmental | Hazardous to Aquatic Life | Nitroaromatic compounds are noted pollutants and often toxic to aquatic life.[9][10] Disposal into drains is strictly prohibited. |
Immediate Safety & Spill Management
Safe disposal begins with safe handling. Adherence to proper Personal Protective Equipment (PPE) standards is non-negotiable.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles at all times.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Work Area: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[11]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or generates significant vapors, evacuate the laboratory.[8]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment. The naphthalene moiety suggests a risk of flammable vapors.[3]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[12] Do not use paper towels or other combustible materials for the initial absorption.
-
Collect Waste: Carefully scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (such as ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be collected as hazardous waste.[8]
-
Report: Notify your institution's Environmental Health and Safety (EHS) department of the spill, as per institutional policy.[13]
Step-by-Step Disposal Protocol
This protocol details the process from the point of generation to the arrangement for final disposal. The guiding principle is waste segregation —never mix this waste stream with others.[13][14]
Step 1: Designate a Hazardous Waste Container
-
Container Selection: Use a container made of a material chemically compatible with Ethyl [(1-nitro-2-naphthyl)oxy]acetate. A glass bottle with a screw cap is generally appropriate. Ensure the container is in good condition and has a tight-fitting lid.[13][15] Do not use food containers.[14]
-
Labeling: This is the most critical step for ensuring safety and compliance. As soon as the first drop of waste is added, the container must be labeled with:
Step 2: Waste Collection
-
Segregation is Key: Collect waste Ethyl [(1-nitro-2-naphthyl)oxy]acetate and any materials contaminated with it (e.g., disposable pipettes, contaminated absorbent pads) in its dedicated container.
-
Do NOT Mix With:
-
Non-halogenated solvents: This compound does not contain halogens, but mixing it with other waste streams complicates disposal.
-
Aqueous waste: This compound is likely insoluble in water.
-
Acids, bases, or oxidizing agents: Nitroaromatics can have unpredictable and dangerous reactions with incompatible chemicals.[8][14]
-
-
Keep Container Closed: The waste container must remain securely closed at all times except when you are actively adding waste.[13][14][15] This prevents the release of vapors and protects the container's contents from contamination.
Step 3: On-Site Storage (Satellite Accumulation Area)
Laboratories must have a designated Satellite Accumulation Area (SAA) where hazardous waste is stored at or near the point of generation.[8][14]
-
Location: The SAA should be in a well-ventilated area, away from heat or sources of ignition.[5][13]
-
Secondary Containment: Liquid hazardous waste containers must be kept in a secondary containment bin.[8][13] This is a larger, chemically resistant tray or bucket that can hold the entire volume of the container in case of a leak.
-
Storage Limits: Do not accumulate more than 10 gallons of hazardous waste in your lab at any one time.[13] Once a container is full, it must be prepared for disposal.
Step 4: Arranging for Final Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous waste.[9][13] Once your waste container is approximately 90% full, contact EHS to schedule a waste pickup.[15]
-
Probable Disposal Method: The standard and most environmentally sound method for disposing of toxic organic compounds like nitroaromatics is high-temperature incineration in a specialized hazardous waste facility.[9] This process uses extremely high temperatures to break the molecule down into less harmful components like carbon dioxide and water, with sophisticated scrubbers to neutralize any hazardous gases produced.[9] Never dispose of this chemical by evaporation, sewer, or in the regular trash.[13][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl [(1-nitro-2-naphthyl)oxy]acetate.
Caption: Disposal workflow for Ethyl [(1-nitro-2-naphthyl)oxy]acetate.
References
-
Hazardous Waste Disposal Guide . Research Areas - Policies. Available at: [Link]
-
ethyl ({1-[(E)-2-nitrovinyl]-2-naphthyl}oxy)acetate | C16H15NO5 | CID 684448 . PubChem. Available at: [Link]
-
Preparation of Esters . Department of Basic Education, Republic of South Africa. Available at: [Link]
-
Name two safety measures necessary for the preparation of an ester . Filo. Available at: [Link]
-
SAFETY DATA SHEET - Ethyl-1-naphthalene acetate Solution . Chem Service. Available at: [Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives . Edited by Jim C. Spain, Joseph B. Hughes, Hans-Joachim Knackmuss. CRC Press. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]
-
General Lab Safety Procedure . Division of Chemistry and Chemical Engineering, Caltech. Available at: [Link]
-
Ester Lab Student Handout . Ms. Kropac, SCH 4U. Available at: [Link]
-
ESTERS . chymist.com. Available at: [Link]
-
Biodegradation of nitroaromatic compounds . Spain JC. PubMed. Available at: [Link]
-
BIODEGRADATION OF NITROAROMATIC COMPOUNDS . Spain JC. Annual Review of Microbiology. Available at: [Link]
-
Naphthalene - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. Available at: [Link]
-
Degradation of nitroaromatic compounds by microorganisms . Haigler BE, Spain JC. PubMed. Available at: [Link]
-
Hazardous Waste and Disposal . American Chemical Society. Available at: [Link]
-
Hazardous chemicals, activities or devices . Society for Science. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation . Ju KS, Parales RE. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Safety data sheet . Jotun. Available at: [Link]
-
Disposal Of Laboratory Wastes In Lab. Packs . P2 InfoHouse. Available at: [Link]
-
Hazardous Laboratory Chemicals Disposal Guide . T.S.S. Dikshith. Available at: [Link]
-
Chemical Compatibility Database . Cole-Parmer. Available at: [Link]
-
NAPHTHALENE Fact Sheet . Missouri Department of Health & Senior Services. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
